Amifostine Thiol Dihydrochloride-d4
Description
Properties
Molecular Formula |
C₅H₁₂D₄Cl₂N₂S |
|---|---|
Molecular Weight |
211.19 |
Synonyms |
2-[(3-Aminopropyl)amino]ethanethiol Hydrochloride-d4; WR 1065-d4; _x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Amifostine Thiol Dihydrochloride-d4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Amifostine Thiol Dihydrochloride-d4, a deuterated isotopologue of the active metabolite of the cytoprotective agent Amifostine. Designed for professionals in pharmaceutical research and development, this document delves into the core chemical properties, mechanism of action, and advanced analytical methodologies pertinent to this stable isotope-labeled compound. Our focus is to bridge foundational chemical principles with practical, field-proven applications, ensuring a self-validating system of protocols and a deep understanding of the causality behind experimental choices.
Introduction: The Clinical Significance of Amifostine and the Role of its Active Thiol Metabolite
Amifostine, marketed under the trade name Ethyol, is a critical cytoprotective adjuvant utilized in cancer therapy. It is employed to mitigate the toxic side effects of chemotherapy and radiation on normal tissues, such as xerostomia (dry mouth) in patients undergoing radiotherapy for head and neck cancer and to reduce the cumulative renal toxicity associated with platinum-containing and alkylating chemotherapeutic agents.[1][2] Amifostine itself is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its protective effects.[3][4]
The biotransformation of Amifostine is a rapid, enzymatic process. Upon intravenous administration, the parent compound is dephosphorylated by alkaline phosphatase, an enzyme abundant in the capillaries of normal tissues, to yield its active, free thiol metabolite, WR-1065 (2-[(3-aminopropyl)amino]-ethanethiol).[1][2] This selective activation in healthy tissues is a cornerstone of its therapeutic utility, allowing for targeted protection while leaving cancerous cells vulnerable to treatment.[2]
The active thiol, WR-1065, is the focus of this guide. In its dihydrochloride salt form, it is a stable, crystalline solid.[5] The deuterated version, this compound, serves as an invaluable tool in analytical and metabolic studies.
The Cytoprotective Mechanism of Amifostine Thiol (WR-1065)
The protective effects of WR-1065 are multifaceted and stem from its unique chemical structure, which features a reactive thiol group.[2] Key mechanisms of action include:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and certain chemotherapy agents. By donating a hydrogen atom from its sulfhydryl group, it neutralizes these damaging free radicals, thereby preventing cellular injury.[3][4]
-
DNA Protection and Repair: The thiol can directly bind to and detoxify reactive metabolites of platinum and alkylating agents.[1] Furthermore, it can condense DNA, shielding it from radical attack, and is thought to accelerate DNA repair processes.[1]
-
Modulation of Cellular Pathways: WR-1065 has been shown to influence key cellular signaling pathways. For instance, it can activate the p53 tumor suppressor protein through a c-Jun N-terminal kinase (JNK)-dependent pathway, leading to cell cycle arrest and allowing more time for DNA repair in normal cells.[6]
The selective uptake and accumulation of WR-1065 in normal tissues compared to tumors further enhances its therapeutic index.[2]
This compound: A Critical Tool in Bioanalysis
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. This compound is designed for this purpose, offering unparalleled accuracy and precision in pharmacokinetic and metabolic studies.
The incorporation of four deuterium atoms into the molecule results in a 4-dalton mass shift compared to the unlabeled analyte. This mass difference allows for clear differentiation by a mass spectrometer, while the near-identical physicochemical properties ensure that the deuterated standard behaves almost identically to the endogenous analyte during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are crucial for correcting for matrix effects, which are a common source of variability and inaccuracy in the analysis of complex biological samples.
Physicochemical Properties
A summary of the key physicochemical properties of Amifostine Thiol Dihydrochloride is presented in the table below. The properties of the d4-labeled compound are expected to be virtually identical, with the exception of a slightly higher molecular weight.
| Property | Value | Reference |
| Chemical Name | 2-[(3-aminopropyl)amino]-ethanethiol, dihydrochloride | [5] |
| Synonyms | WR-1065, Amifostine Thiol (hydrochloride) | [5] |
| CAS Number | 14653-77-1 | [5] |
| Molecular Formula | C₅H₁₄N₂S · 2HCl | [5] |
| Molecular Weight | 207.2 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Analytical Methodologies for the Quantification of Amifostine Thiol
The accurate quantification of Amifostine Thiol (WR-1065) in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to its polar nature and the presence of a reactive thiol group, specific analytical strategies are required.
Sample Preparation: A Critical Step for Thiol Stability
A primary challenge in the analysis of WR-1065 is its susceptibility to oxidation, leading to the formation of disulfide dimers or mixed disulfides with endogenous thiols. To ensure accurate measurement of the free thiol, immediate stabilization upon sample collection is paramount.
Protocol: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the collection tubes on ice immediately to minimize enzymatic activity.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Stabilization: Transfer the plasma to a new tube and immediately add a stabilizing agent. A common approach is to acidify the sample to a pH below 3 to inhibit oxidation.
-
Internal Standard Spiking: Add a known concentration of this compound to the stabilized plasma sample. This should be done at the earliest stage to account for any variability in subsequent steps.
-
Storage: Store the stabilized samples at -80°C until analysis.
Causality Explanation: The immediate cooling and acidification are crucial to quench the chemical and enzymatic processes that can lead to the degradation of the highly reactive thiol group of WR-1065. The early addition of the deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry method, ensuring that both the analyte and the standard are subjected to the same experimental conditions, thereby providing a robust and accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of WR-1065 in biological matrices.
Protocol: LC-MS/MS Analysis of Amifostine Thiol
-
Protein Precipitation: To the stabilized plasma sample containing the d4-internal standard, add a protein precipitating agent such as ice-cold acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma).
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-HILIC, 2.1 mm x 100 mm, 3.5 µm) is often suitable for retaining and separating the polar WR-1065.[8][9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
WR-1065 (unlabeled): Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
WR-1065-d4 (internal standard): Monitor the transition of the d4-labeled precursor ion (m/z+4) to its corresponding product ion.
-
-
-
Quantification: The concentration of WR-1065 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Self-Validating System: The use of a stable isotope-labeled internal standard in conjunction with the highly selective MRM detection mode creates a self-validating analytical system. The internal standard co-elutes with the analyte and experiences the same matrix effects, ensuring that the ratio of their signals remains constant and accurately reflects the analyte's concentration, even in the presence of interfering substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
-
¹H NMR: Proton NMR can confirm the structure of the molecule and, in the case of the deuterated standard, can be used to determine the degree of deuterium incorporation by observing the disappearance or reduction in the intensity of the signals corresponding to the deuterated positions.
-
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Deuterium substitution can cause small upfield shifts (typically 0.1-0.5 ppm) in the signals of the carbon atoms directly attached to the deuterium, as well as smaller shifts for carbons further away. This can be used to confirm the position of deuteration.[10]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule, providing a definitive confirmation of the labeling.
Experimental Considerations for NMR:
-
Solvent: Deuterated solvents such as D₂O or DMSO-d₆ are used to dissolve the sample.[3]
-
Internal Standard: An internal standard such as DSS or TSP can be used for chemical shift referencing in aqueous solutions.[7]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic activation of Amifostine and a typical analytical workflow for the quantification of its active thiol metabolite.
Metabolic Activation of Amifostine
Caption: Metabolic activation of Amifostine to its active thiol form, WR-1065.
Analytical Workflow for WR-1065 Quantification
Caption: A typical bioanalytical workflow for the quantification of WR-1065.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with the cytoprotective agent Amifostine. Its use as an internal standard in LC-MS/MS-based bioanalysis allows for highly accurate and precise quantification of the active metabolite, WR-1065, in complex biological matrices. A thorough understanding of its chemical properties, the rationale behind the analytical methodologies, and the importance of proper sample handling are crucial for obtaining reliable data in pharmacokinetic, pharmacodynamic, and metabolic studies. This guide provides the foundational knowledge and practical protocols to empower scientists in their research endeavors with this critical analytical standard.
References
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Kalogianni, S., et al. (2021). Three-Dimensional Cell Metabolomics Deciphers the Anti-Angiogenic Properties of the Radioprotectant Amifostine. Cancers, 13(12), 2893. [Link]
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Bai, F., et al. (2002). New liquid chromatographic assay with electrochemical detection for the measurement of amifostine and WR1065. Journal of Chromatography B, 772(2), 257-265. [Link]
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Veeprho. (n.d.). Amifostine Thiol Dihydrochloride | CAS 14653-77-1. Veeprho Website. [Link]
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Dziegielewski, J., et al. (2008). WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. Free Radical Biology and Medicine, 45(12), 1674-1681. [Link]
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Shaw, L. M., et al. (1996). Pharmacokinetic profile of amifostine. Seminars in oncology, 23(4 Suppl 8), 18-22. [Link]
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Reid, J. M., et al. (2018). Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 155, 273-279. [Link]
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Chen, M., et al. (2016). Amifostine for salivary glands in high-dose radioactive iodine treated differentiated thyroid cancer. Cochrane Database of Systematic Reviews, (11), CD011285. [Link]
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ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Website. [Link]
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Macvittie, T. J., et al. (2005). Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys. Skin pharmacology and physiology, 18(1), 22-34. [Link]
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Twardziok, M., et al. (2018). Selective enrichment of the radioprotective metabolite WR-1065 by oral gavage. ResearchGate. [Link]
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Kumar, A., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of biomedical science, 29(1), 1-25. [Link]
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Marković, S., et al. (2007). Deuterium Isotope Effects in C NMR Spectra of Intramolecularly Hydrogen-Bonded Salicylaldehyde-4-phenylthiosemicarbazone. Croatica Chemica Acta, 80(3-4), 575-581. [Link]
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Al-Aani, H. M., & Al-Rekabi, M. D. (2020). Sensitive liquid chromatography-mass spectrometry method for the quantification of amifampridine in plasma using liquid-liquid extraction technique. ResearchGate. [Link]
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Ferreira, M. J., et al. (2024). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC advances, 14(1), 1-10. [Link]
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Vijayakumar, S., et al. (2001). Protective effects of amifostine and its analogues on sulfur mustard toxicity in vitro and in vivo. Toxicology and applied pharmacology, 176(1), 1-10. [Link]
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Navigating the Aqueous Environment: A Technical Guide to the Solubility of Amifostine Thiol Dihydrochloride-d4
For Researchers, Scientists, and Drug Development Professionals
Foreword
Amifostine, a cytoprotective agent, and its active thiol metabolite, WR-1065, are of significant interest in mitigating the toxicities associated with chemotherapy and radiotherapy. The deuterated analog, Amifostine Thiol Dihydrochloride-d4, serves as a crucial tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-deuterated counterpart. A thorough understanding of its solubility in aqueous buffers is paramount for the design and execution of reliable in vitro and in vivo experiments. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both foundational knowledge and practical, field-proven methodologies for its accurate determination. As Senior Application Scientists, we aim to bridge the gap between theoretical principles and their practical application in the laboratory.
The Physicochemical Landscape of this compound
Amifostine Thiol, also known as WR-1065, is the active metabolite of the prodrug Amifostine.[1][2][3] The "-d4" designation indicates the presence of four deuterium atoms, a stable isotope of hydrogen. This isotopic labeling is a powerful tool in analytical chemistry, particularly in mass spectrometry-based bioanalysis, allowing for its use as an internal standard.[4] While deuteration can influence the metabolic profile of a drug, it is not expected to significantly alter its fundamental physicochemical properties, such as solubility.[5][6][7][8][9] Therefore, the solubility data for the non-deuterated Amifostine Thiol Dihydrochloride can be largely extrapolated to the d4-labeled version.
Amifostine Thiol is a hydrophilic molecule containing two primary amine groups and a thiol group. Its dihydrochloride salt form enhances its aqueous solubility. The solubility of Amifostine and its thiol metabolite is notably influenced by the pH of the aqueous medium.
The Critical Role of pH in Solubility and Stability
The solubility of Amifostine and its active thiol form is intrinsically linked to the pH of the solution. This pH-dependent behavior is a critical consideration for the preparation of stock solutions and experimental buffers.
Key Insights into pH-Dependent Solubility:
-
Acidic to Neutral pH: In acidic and even weakly acidic conditions, the hydrolysis of the parent compound, Amifostine, to its active thiol metabolite is rapid. While Amifostine Thiol is soluble in phosphate-buffered saline (PBS) at pH 7.2, with reported values around 10 mg/mL, the stability of the solution can be a concern.[1]
-
Alkaline pH for Enhanced Solubility and Stability: Extensive studies have revealed a significant increase in both solubility and stability of Amifostine at an alkaline pH of 10 and above. At these higher pH levels, the amine groups are deprotonated, leading to a net negative charge on the molecule. This free base form exhibits surprisingly greater stability and solubility compared to the zwitterionic forms present at lower pH values. Concentrated solutions of greater than 50 mg/mL can be achieved and maintained under refrigerated conditions at pH 10 or higher.
This counterintuitive finding, where the free base is more stable than its protonated form, is a key takeaway for any researcher working with this compound. It underscores the importance of moving beyond generalized solubility principles and investigating the specific behavior of the molecule of interest.
Quantitative Solubility Data
The following table summarizes the reported solubility of Amifostine and its thiol metabolite in various aqueous buffers. It is important to note that these values are for the non-deuterated forms, but are expected to be highly representative of this compound.
| Compound | Solvent/Buffer | pH | Temperature | Reported Solubility |
| Amifostine (hydrate) | PBS | 7.2 | Not Specified | ~5 mg/mL[10] |
| Amifostine Thiol (hydrochloride) | PBS | 7.2 | Not Specified | 10 mg/mL[1][11] |
| Amifostine | Water | Ambient | Ambient | Freely soluble |
| Amifostine | Aqueous Solution | <10 | 5°C | ~100 mg/mL (crystallizes out from a 200 mg/mL solution) |
| Amifostine | Aqueous Solution | ≥10 | Refrigerated | >200 mg/mL (remains clear) |
Note: "Freely soluble" is a qualitative term from pharmacopeial standards, generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.
Experimental Protocols for Solubility Determination
To ensure the scientific integrity and reproducibility of your research, employing a validated protocol for solubility determination is essential. We present two common, yet robust, methodologies: the Thermodynamic (Shake-Flask) Method, considered the "gold standard," and the high-throughput Kinetic Solubility Assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, representing the true saturation point under a given set of conditions.[12][13][14]
Principle: An excess of the solid compound is agitated in the buffer of interest for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV or LC-MS/MS.
-
Preparation of Buffers: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 5.0, 7.4, and 10.0). Ensure all buffers are filtered through a 0.22 µm filter before use.
-
Sample Preparation: Accurately weigh a sufficient amount of this compound to create a slurry in a known volume of each buffer. The amount should be in excess of its expected solubility.
-
Equilibration: Place the vials containing the slurries on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure complete equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. For further certainty, the supernatant can be filtered through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer should be prepared for accurate quantification.
Causality Behind Experimental Choices:
-
Extended Equilibration Time: This ensures that the system reaches a true thermodynamic equilibrium, accounting for any potential solid-state transformations.[12]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.
-
Use of Low-Binding Filters: This minimizes the loss of the analyte due to adsorption onto the filter material, which could lead to an underestimation of solubility.
Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility and is particularly useful in early drug discovery for screening large numbers of compounds.[10][11][15][16][17]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to the aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry (light scattering).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a clear-bottom 96-well plate. Then, add the aqueous buffer of interest to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity of each well using a plate reader capable of nephelometry or light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Causality Behind Experimental Choices:
-
Use of DMSO Stock: This allows for the rapid testing of a range of concentrations from a single stock solution.
-
Turbidimetric Detection: This provides a sensitive and non-destructive method for detecting the formation of a precipitate.
-
Controlled Final DMSO Concentration: High concentrations of DMSO can act as a co-solvent, artificially increasing the measured solubility.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in both thermodynamic and kinetic solubility assays.
Caption: Thermodynamic Solubility Workflow
Caption: Kinetic Solubility Assay Workflow
Concluding Remarks and Best Practices
A comprehensive understanding of the solubility of this compound is foundational for its effective use in research and development. The key takeaways from this guide are:
-
pH is a critical determinant of solubility and stability, with alkaline conditions (pH ≥ 10) being optimal.
-
The solubility of the deuterated form can be reliably extrapolated from its non-deuterated counterpart.
-
The choice between a thermodynamic and kinetic solubility assay depends on the stage of research, with the former providing a more definitive value and the latter offering higher throughput.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of accurate and reproducible solubility data, thereby enhancing the quality and reliability of their scientific investigations.
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An In-depth Technical Guide to the Stability of Stable Isotope-Labeled Amifostine Metabolites
Abstract
The accurate quantification of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. For the cytoprotective agent amifostine, its active thiol metabolite, WR-1065, is of primary interest. Stable isotope-labeled (SIL) analogues of WR-1065 are indispensable as internal standards for mass spectrometry-based bioanalysis. However, the inherent chemical nature of the thiol group in WR-1065 presents significant stability challenges, primarily through oxidation. This guide provides an in-depth analysis of the factors governing the stability of SIL-amifostine metabolites, offering field-proven protocols and a scientific framework for their proper handling, storage, and stability assessment to ensure data integrity in drug development research.
Introduction
Amifostine (WR-2721) is a thiophosphate prodrug used to mitigate the toxic side effects of chemotherapy and radiation therapy.[1][2] In vivo, it is rapidly dephosphorylated by alkaline phosphatase at the cell surface to yield its pharmacologically active free thiol metabolite, WR-1065.[1][3][4] This active form is responsible for scavenging free radicals and protecting normal tissues from damage.[2][3]
Accurate measurement of WR-1065 in biological matrices is critical for understanding amifostine's efficacy and metabolic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and its reliability hinges on the use of a stable isotope-labeled internal standard (SIL-IS), such as WR-1065-d4. The SIL-IS is chemically identical to the analyte but has a greater mass, allowing it to be distinguished by the mass spectrometer. Its purpose is to account for variations in sample preparation and instrument response, ensuring precise quantification.[5][6]
The central challenge in working with WR-1065 and its SIL analogues is the reactivity of the sulfhydryl (-SH) group. This group is highly susceptible to oxidation, which can compromise the integrity of the standard and, consequently, the accuracy of the entire bioanalytical method. This guide addresses this critical issue by providing a comprehensive overview of the stability considerations for SIL-amifostine metabolites.
Section 1: The Core Chemistry of Amifostine Metabolism and Instability
Metabolic Activation Pathway
The clinical utility of amifostine is entirely dependent on its conversion to WR-1065. This enzymatic dephosphorylation is a rapid process occurring in tissues.[3]
Caption: Metabolic activation of Amifostine to its active thiol, WR-1065.
The Thiol-Disulfide Equilibrium: The Primary Instability Pathway
The free sulfhydryl group of WR-1065 is a potent reducing agent, making it an excellent free-radical scavenger. However, this reactivity also makes it prone to oxidation. The primary degradation pathway is the oxidation of two WR-1065 molecules to form a disulfide-linked dimer, known as WR-33278.[7][8][9]
This conversion represents a direct loss of the intended internal standard, leading to inaccurate quantification. This equilibrium is influenced by several factors, which are the core focus of this guide.
Caption: Oxidation of two WR-1065 molecules to form the disulfide WR-33278.
Section 2: Critical Factors Governing the Stability of SIL-WR-1065
The stability of thiol-containing compounds like WR-1065 is not absolute and is highly dependent on the storage and handling environment.[10] Understanding these factors is paramount.
-
pH: The acidity of the solution is arguably the most critical factor. The thiol group (-SH) is more stable in its protonated form. At neutral or alkaline pH, it deprotonates to form the more reactive thiolate anion (-S⁻), which is significantly more susceptible to oxidation. Therefore, maintaining an acidic environment (pH < 4) is essential for preserving the integrity of WR-1065 solutions.[11]
-
Oxygen: Atmospheric oxygen is the primary oxidant responsible for disulfide formation. The process of autooxidation is a significant concern for benchtop stability.[12]
-
Temperature: As with most chemical reactions, the rate of oxidation increases with temperature. Long-term storage must be at low temperatures (e.g., -80°C) to minimize degradation kinetics.[13]
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalytically accelerate the oxidation of thiols.[12] High-purity solvents and glassware are crucial to minimize this catalytic effect.
-
Light: Photons can provide the activation energy for oxidation reactions. Solutions should be stored in amber vials or otherwise protected from light.[14]
Section 3: Field-Proven Protocols for Handling and Storage
Adherence to strict handling protocols is non-negotiable for generating reliable data.
Preparation of Stock Solutions
This protocol is designed to create a stable, concentrated stock of SIL-WR-1065 that can be used for subsequent dilutions.
Objective: To prepare a 1 mg/mL stock solution of SIL-WR-1065 in a manner that minimizes initial and long-term degradation.
Materials:
-
SIL-WR-1065 (e.g., WR-1065-d4)
-
High-purity (e.g., LC-MS grade) water
-
Formic acid or Hydrochloric acid (HCl)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
Step-by-Step Protocol:
-
Solvent Preparation: Prepare an acidic solvent by adding formic acid to high-purity water to a final concentration of 0.1% (v/v). This will ensure a pH well below 4.
-
Degassing: Sparge the acidic water with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. This is a critical step to prevent immediate oxidation upon dissolution.
-
Weighing: Allow the vial containing the SIL-WR-1065 solid to equilibrate to room temperature before opening to prevent moisture condensation.[13] Accurately weigh the required amount of the solid.
-
Dissolution: Add the degassed, acidic solvent to the solid to achieve the target concentration of 1 mg/mL. Vortex gently until fully dissolved.
-
Inert Overlay: Before capping, flush the headspace of the vial with the inert gas to create an inert atmosphere.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and solvent. Immediately store the stock solution at -80°C for long-term stability.
Long-Term and Short-Term Stability
-
Long-Term Storage: Stock solutions prepared as described above should be stored at ≤ -70°C. Under these conditions (acidic, anaerobic, dark, frozen), the SIL-IS is expected to be stable for extended periods (months to years).
-
Benchtop (Short-Term) Stability: When preparing working solutions or during sample analysis, keep solutions on ice and in amber vials. The stability under these conditions must be experimentally verified as described in the next section.
Section 4: A Self-Validating System for Stability Assessment
According to regulatory bodies like the FDA, the stability of an analyte in a given matrix and under specific storage conditions must be experimentally validated.[15][16][17][18] This principle must be applied to the SIL-IS itself.
Experimental Workflow for Stability Verification
This workflow provides a systematic approach to confirm that your handling and storage procedures are effective.
Caption: Workflow for assessing the stability of SIL-WR-1065 solutions.
LC-MS/MS Protocol for Monitoring Stability
Objective: To quantify the peak area of SIL-WR-1065 over time to assess degradation.
Methodology:
-
Sample Preparation: Prepare a solution of SIL-WR-1065 at a concentration relevant to its use in the bioanalytical assay (e.g., the final concentration in the quenched sample).
-
Time Zero (T₀) Analysis: Immediately after preparation, inject a set of replicate samples (n=3-5) into the LC-MS/MS system and record the peak area for the SIL-WR-1065.
-
Stability Samples: Store aliquots of the same solution under the conditions you wish to test (e.g., room temperature for 24 hours, 3 freeze-thaw cycles).
-
Time X (Tₓ) Analysis: After the designated time or condition, analyze the stored stability samples using the exact same LC-MS/MS method.
-
Data Analysis: Calculate the mean peak area for the T₀ samples and the Tₓ samples. The stability is evaluated by the percentage difference: % Difference = [(Mean Area Tₓ - Mean Area T₀) / Mean Area T₀] * 100
-
Acceptance Criteria: The solution is considered stable if the mean peak area of the stored samples is within ±15% of the mean peak area of the fresh samples.[19]
Data Presentation
Summarize stability results in a clear, tabular format.
| Stability Condition | Duration | Mean Peak Area (n=3) | % Change from T₀ | Status |
| Time Zero (Fresh) | 0 hours | 1,520,450 | 0.0% | Reference |
| Benchtop | 8 hours | 1,495,300 | -1.7% | Stable |
| Benchtop | 24 hours | 1,310,100 | -13.8% | Stable |
| Freeze-Thaw | 3 Cycles | 1,488,700 | -2.1% | Stable |
| Long-Term (-80°C) | 6 months | 1,505,600 | -1.0% | Stable |
Conclusion
The chemical stability of stable isotope-labeled amifostine metabolites, particularly WR-1065, is a critical prerequisite for the generation of reliable and reproducible bioanalytical data. The inherent susceptibility of its thiol group to oxidation necessitates a scientifically grounded approach to its handling and storage. By implementing protocols that control for pH, oxygen exposure, temperature, and catalytic metals, researchers can maintain the integrity of these vital reagents. Furthermore, adopting a self-validating system of regular stability assessments, as mandated by regulatory guidelines, ensures that the accuracy of pharmacokinetic and metabolic studies is never compromised. The principles and protocols outlined in this guide serve as a robust framework for scientists and drug development professionals to uphold the highest standards of scientific integrity.
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Cambridge Isotope Laboratories, Inc. Stable Isotopes for Quantitative Proteomics. (n.d.). Retrieved from
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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- Savoye, C., Swenberg, C., Hugot, S., Sy, D., Sabattier, R., Charlier, M., & Spotheim-Maurizot, M. (1997). Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug Ethyol (WR-2721), protect DNA against fast neutroninduced strand breakage. Taylor & Francis Online.
- Macchi, F., Panozzo, M., Sobi, F., Sotiropoulou, M., Grigoletto, F., & Ghiotto, C. (2004). Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol®), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys. Oncology, 67(5-6), 425-432.
- Korst, A. E., Vermorken, J. B., & van der Vijgh, W. J. (1997). High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma.
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- U.S. Department of Health and Human Services, Food and Drug Administration. (2023).
- Paunesku, T., Popovic, J., Klajn, A., Kovacevic-Grujicic, N., Ma, Q., Stevanovic, M., & Woloschak, G. E. (2018). Abstract 456: WR1065, the active metabolite of amifostine modulates chemistry and biology of cisplatin. Cancer Research, 78(13 Supplement), 456-456.
- de Oliveira, F., da-Silva, W. S., & Bechara, E. J. (2012). Ascorbic acid oxidation of thiol groups from dithiotreitol is mediated by its conversion to dehydroascorbic acid. Experimental and Clinical Sciences Journal, 11, 217–228.
- de Oliveira, F., da-Silva, W. S., & Bechara, E. J. H. (2012). ASCORBIC ACID OXIDATION OF THIOL GROUPS FROM DITHIOTREITOL IS MEDIATED BY ITS CONVERSION TO DEHYDROASCORBIC. EXCLI Journal, 11, 217-228.
- Lepage, M., Le, K. T. T., Nour-Dine, S., Schipper, H. M., & Klarskov, K. (2019). Dehydroascorbic acid S-Thiolation of peptides and proteins: Role of homocysteine and glutathione. Free Radical Biology and Medicine, 141, 214-225.
- Dwilewicz-Trojaczek, J. (2004). Amifostine: a cytoprotective drug. Contemporary Oncology/Współczesna Onkologia, 8(3), 127-131.
- U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
- Savoye, C., et al. (1997). Thiol WR-1O65 and DisuLphide WR-33278, Two Metabolites of the Drug Ethyol (WR-2721), Protect DNA against Fast Neutron-Induced St. DTIC.
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Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
- Held, P., & Biotek, A. (1989). Factors influencing the oxidation of the radioprotector WR-1065.
- Spotheim-Maurizot, M., et al. (1997). (PDF) Thiol WR-1O65 and DisuLphide WR-33278, Two Metabolites of the Drug Ethyol (WR-2721), Protect DNA against Fast Neutron-Induced Strand Breakage.
- UCL Safety Services. (2020). Thiols. UCL – University College London.
- Zarghi, A., et al. (2025). (PDF) Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection.
- Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Columbia Research.
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Wikipedia. (n.d.). Dehydroascorbic acid. Retrieved from [Link]
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-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
- Tenore, A., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 10(1), 11.
- Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
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Wikipedia. (n.d.). Thiol. Retrieved from [Link]
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-
MetwareBio. (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. Retrieved from [Link]
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Technical Monograph: Safety & Handling of Amifostine Thiol Dihydrochloride-d4
Compound Identity & Application Guide
Introduction: Beyond the Standard SDS
This guide serves as a specialized technical addendum to the standard Safety Data Sheet (SDS) for Amifostine Thiol Dihydrochloride-d4 (WR-1065-d4). While standard SDS documents focus on regulatory compliance, this monograph addresses the scientific integrity of the compound.
Amifostine Thiol (WR-1065) is the active cytoprotective metabolite of the prodrug Amifostine (WR-2721). The -d4 isotopologue is a high-value internal standard (IS) used in LC-MS/MS bioanalysis. Its primary value lies in its ability to correct for matrix effects and ionization suppression during the quantification of clinical samples.
Critical Warning: This compound contains a free thiol (-SH) group. It is thermodynamically unstable in solution and will rapidly auto-oxidize to the disulfide (WR-33278) if handled without strict anaerobic protocols.
Chemical Identity & Properties
| Property | Details |
| Chemical Name | 2-[(3-Aminopropyl)amino]ethanethiol-d4 dihydrochloride |
| Synonyms | WR-1065-d4; Amifostine active metabolite-d4 |
| Parent CAS | 14653-77-1 (Unlabeled WR-1065 dihydrochloride) |
| Molecular Formula | C₅H₁₀D₄N₂S[1] · 2HCl |
| Molecular Weight | ~211.18 g/mol (varies by isotopic enrichment) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Water, Methanol, DMSO |
| Isotopic Purity | Typically ≥99% deuterium incorporation |
Hazards Identification (GHS Classification)
Based on the toxicological profile of the parent compound (WR-1065), as isotopic labeling does not alter acute toxicity.
GHS Label Elements
-
Signal Word: DANGER
-
Hazard Statements:
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][6] Continue rinsing.[3][6][7]
Scientific Integrity: Stability & Handling
The reliability of your LC-MS/MS data depends entirely on preventing the "Thiol-Disulfide Exchange." If your internal standard oxidizes before the analysis, your quantification will be invalid.
The Oxidation Mechanism
Amifostine Thiol (WR-1065) exists in equilibrium with its disulfide form (WR-33278). This reaction is catalyzed by:
-
Basic pH: Thiolate anions (
) are more reactive than protonated thiols ( ). -
Trace Metals: Copper and iron ions catalyze radical oxidation.
-
Oxygen: Dissolved oxygen in solvents drives the formation of disulfide bridges.
Diagram 1: Metabolic & Degradation Pathways
This diagram illustrates the relationship between the prodrug, the active thiol (your analyte), and the oxidation product (the impurity).
Caption: Pathway showing activation of Amifostine to WR-1065 and subsequent oxidative degradation to WR-33278.
Experimental Protocol: LC-MS/MS Internal Standard Preparation
Objective: To prepare a stable stock solution of Amifostine Thiol-d4 that does not degrade during storage or sample processing.
Reagents Required
-
Solvent: 0.1 M Hydrochloric Acid (HCl) in degassed water. Reason: Low pH protonates the thiol, preventing oxidation.
-
Chelator: EDTA (1 mM). Reason: Sequesters trace metal catalysts.
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Workflow
-
Environment Prep:
-
Perform all weighing and dissolution in a glove box or under a steady stream of nitrogen.
-
Do not use standard phosphate buffers (PBS) for reconstitution; the neutral pH promotes rapid oxidation [1].
-
-
Stock Solution Preparation (1 mg/mL):
-
Dissolve Amifostine Thiol-d4 in 0.1 M HCl + 1 mM EDTA .
-
Vortex for 30 seconds under nitrogen.
-
Aliquot immediately into amber glass vials with PTFE-lined caps.
-
Storage: Store at -80°C. Stability is approx. 6 months at -80°C; only 4 hours at room temperature [2].
-
-
Sample Processing (Derivatization is Mandatory):
-
Free thiols cannot be reliably analyzed directly due to on-column oxidation. You must derivatize the sample and the internal standard simultaneously.
-
Agent: N-Ethylmaleimide (NEM) or Monobromobimane (mBrB).
-
Timing: Add the Internal Standard (d4) to the biological sample before adding the derivatizing agent. This ensures the d4-IS corrects for derivatization efficiency.
-
Diagram 2: Analytical Workflow for Thiol Quantification
This workflow ensures the internal standard tracks the analyte through extraction and derivatization.
Caption: Analytical workflow emphasizing the simultaneous derivatization of analyte and d4-standard.
Emergency Response & First Aid
-
Inhalation: Move to fresh air immediately. The hydrochloride salt can release HCl gas upon contact with moisture in the respiratory tract.
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Thiols are potent skin sensitizers; monitor for allergic dermatitis.
-
Eye Contact: Rinse immediately for 15 minutes.[3][6][8] Seek medical attention. The acidity (dihydrochloride) poses a risk of corneal damage.
-
Spill Cleanup:
-
Neutralize spill with weak base (sodium bicarbonate).
-
Treat the area with a dilute bleach solution (10%) to oxidize the thiol residues (eliminates the "rotten egg" odor). Ventilate well.
-
References
-
Shaw, L. M., et al. (1994). Pharmacokinetics of Amifostine in Cancer Patients: Evidence for Saturable Metabolism. Clinical Pharmacology & Therapeutics.
-
Centers for Disease Control and Prevention (CDC). (2024). Occupational Health Guideline for Thiols and Alkylamines. NIOSH Pocket Guide.
-
Merck/Sigma-Aldrich. (2023). Safety Data Sheet: WR-1065 Dihydrochloride.[4][9]
-
Kataoka, H., et al. (2013). Recent Advances in the Analysis of Thiols in Biological Fluids. Journal of Pharmaceutical and Biomedical Analysis.
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Methodological & Application
Application Note: Quantitative Analysis of Amifostine Thiol (WR-1065) in Biological Matrices Using Stable Isotope Dilution LC-MS/MS
Abstract
This application note details a robust protocol for the quantification of WR-1065 (Amifostine Thiol), the active cytoprotective metabolite of Amifostine (WR-2721), in plasma and tissue samples. Due to the rapid ex vivo oxidation of thiols to disulfides (WR-33278), accurate quantification requires immediate stabilization and chemical derivatization. We present a validated workflow utilizing Amifostine Thiol Dihydrochloride-d4 as an internal standard (IS). Unlike structural analogs, this deuterated IS undergoes the same extraction and derivatization kinetics as the analyte, providing superior correction for matrix effects and reaction variability.
Introduction & Mechanistic Background
Amifostine (Ethyol®) is a prodrug used clinically to reduce the toxicity of DNA-binding chemotherapeutics and ionizing radiation on normal tissues.[1][2] It is inactive until dephosphorylated by alkaline phosphatase (AP) to its active metabolite, WR-1065 .[3][4]
The Metabolic Challenge
WR-1065 is a free thiol.[2] In biological matrices, free thiols are notoriously unstable. They rapidly undergo auto-oxidation to form the symmetric disulfide WR-33278 or mixed disulfides with plasma proteins (e.g., albumin, cysteine).
-
Clinical Consequence: Failure to stabilize the sample leads to a gross underestimation of the active metabolite (WR-1065) and an overestimation of the disulfide.
-
Analytical Solution: "Trapping" the free thiol group using an alkylating agent (e.g., N-Ethylmaleimide) immediately upon protein precipitation.
Why Amifostine Thiol-d4?
Using a non-labeled analog (e.g., cysteamine) as an internal standard is insufficient for thiol analysis. The derivatization reaction rate can vary based on pH, temperature, and matrix composition.
-
Amifostine Thiol-d4 is chemically identical to the analyte but mass-shifted (+4 Da).
-
It competes for the derivatizing agent with the same kinetics as WR-1065.
-
It co-elutes (or elutes very closely) in LC, correcting for ion suppression/enhancement in the MS source.
Pathway Visualization
Figure 1: Metabolic activation of Amifostine and the instability pathway that necessitates derivatization.
Materials and Reagents
| Reagent | Specification | Role |
| Analyte | Amifostine Thiol (WR-1065) | Target Compound |
| Internal Standard | This compound | Correction Standard |
| Derivatizing Agent | N-Ethylmaleimide (NEM) | Thiol Trapping Agent |
| Precipitation Agent | Perchloric Acid (PCA) 10% or Formic Acid | Protein Crash & Stabilization |
| Buffer | Ammonium Acetate (10 mM, pH 4.0) | LC Mobile Phase |
| Solvent | Acetonitrile (LC-MS Grade) | Organic Modifier |
Experimental Protocol
Phase 1: Preparation of Standards
Expert Insight: Thiols oxidize in stock solutions. Always prepare fresh or store under inert gas (Nitrogen/Argon) at -80°C.
-
Stock Solutions (1 mg/mL): Dissolve WR-1065 and WR-1065-d4 in degassed 0.1 M HCl. The acid prevents oxidation during storage.
-
Working IS Solution: Dilute WR-1065-d4 to ~500 ng/mL in degassed water immediately before use.
Phase 2: Sample Processing (The "Trapping" Workflow)
Critical: This workflow uses N-Ethylmaleimide (NEM) to alkylate the thiol. The IS must be added before derivatization to track reaction efficiency.
-
Collection: Collect blood into pre-chilled tubes containing EDTA. Place immediately on ice.
-
Separation: Centrifuge at 4°C (2000 x g, 10 min) to obtain plasma.
-
Aliquot & Spike: Transfer 100 µL plasma to a fresh tube. Add 10 µL of Working IS Solution (d4) .
-
Protein Precipitation: Add 100 µL of ice-cold 10% Perchloric Acid (PCA). Vortex vigorously.
-
Why PCA? Acidification protonates the thiol, slowing oxidation, and precipitates proteins.
-
-
Centrifugation: Spin at 10,000 x g for 5 min. Collect supernatant.
-
Derivatization:
-
Transfer supernatant to a vial containing 50 µL of Phosphate Buffer (pH 7.5) to neutralize the acid (NEM works best at neutral pH).
-
Immediately add 50 µL of 10 mM NEM solution .
-
Incubate at Room Temperature for 10 minutes.
-
-
Quench/Dilute: Add 200 µL of Mobile Phase A (0.1% Formic Acid in Water) to stop the reaction and ready the sample for injection.
Phase 3: Workflow Diagram
Figure 2: Sample preparation workflow emphasizing IS addition prior to derivatization.
LC-MS/MS Conditions
The derivatization with NEM adds a mass of 125.1 Da to the native thiol.
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM Mode)
Note: Transitions should be optimized on your specific instrument.
| Compound | Native Mass (M+H) | Derivatized Mass (M+H) | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| WR-1065-NEM | 135.2 | 260.3 | 260.3 | 135.2 (Loss of NEM) | 30 | 20 |
| WR-1065-d4-NEM | 139.2 | 264.3 | 264.3 | 139.2 (Loss of NEM) | 30 | 20 |
-
Logic: The NEM adduct is labile. The primary fragmentation pathway often involves the cleavage of the C-S bond, regenerating the original protonated thiol species (135.2 and 139.2).
Data Analysis & Validation
Calculation
Quantification is performed using the Area Ratio method:
Acceptance Criteria (Self-Validating System)
-
IS Consistency: The absolute peak area of the d4-IS should not vary by more than 15% across the run. A drop in IS area indicates matrix suppression or failed derivatization in that specific sample.
-
Linearity:
over the range of 10 ng/mL to 5000 ng/mL. -
Stability Check: Inject a "System Suitability" standard (Low QC) every 10 samples. If the response drops, the derivatized product may be degrading in the autosampler (keep at 4°C).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5240, Amifostine. Retrieved February 22, 2026 from [Link]
-
Shaw, L. M., et al. (1994). Metabolic pathways of WR-2721 (ethyol, amifostine) in the BALB/c mouse.[5] Drug Metabolism and Disposition. Retrieved from [Link]
-
Chen, J., et al. (2005). Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3.[5][6] Journal of Chromatography B. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Ethyol (Amifostine) Label Information. Retrieved from [Link]
Sources
- 1. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 5. Determination of Amifostine in Human Saliva by HPLC-MS/MS [journal11.magtechjournal.com]
- 6. Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for the Bioanalysis of Amifostine Thiol (WR-1065) using Amifostine Thiol Dihydrochloride-d4
Executive Summary
The analysis of amifostine's active thiol metabolite, WR-1065, presents significant bioanalytical challenges due to the high reactivity and poor stability of its free sulfhydryl group. This application note provides a comprehensive guide to robust derivatization techniques designed to stabilize the analyte and enhance its detectability for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) platforms. We detail field-proven protocols utilizing Amifostine Thiol Dihydrochloride-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision in pharmacokinetic and drug metabolism studies. The causality behind each strategic choice, from reagent selection to reaction conditions, is explained to empower researchers to develop and validate reliable, high-performance bioanalytical methods.
Introduction: The Rationale for Derivatization
Amifostine (WR-2721) is a critical cytoprotective prodrug administered to mitigate the toxic side effects of chemotherapy and radiotherapy.[1][2] In vivo, it is rapidly dephosphorylated by alkaline phosphatase to its active metabolite, WR-1065 (amifostine thiol), which provides targeted protection to normal tissues through free radical scavenging and DNA repair mechanisms.[2][3][4]
Accurate quantification of WR-1065 in biological matrices is paramount for understanding its pharmacokinetics and therapeutic efficacy. However, the free thiol group in WR-1065 is highly susceptible to oxidation, readily forming symmetrical and mixed disulfides, which complicates direct analysis and can lead to significant underestimation of the active compound.[5][6][7]
Derivatization is therefore not merely an option but a necessity. It serves two primary purposes:
-
Stabilization: Capping the reactive thiol group to prevent oxidation during sample preparation and analysis.
-
Enhanced Detection: Modifying the molecule to improve its chromatographic behavior (e.g., retention, peak shape) and increase its response in a mass spectrometer or other detectors.
To correct for analytical variability during sample preparation, derivatization, and detection, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis.[8][9][10] this compound, with its deuterium-labeled backbone, shares near-identical chemical and physical properties with the native analyte, ensuring it accurately tracks the analyte through the entire workflow, thereby correcting for matrix effects and variations in derivatization efficiency.
Analyte & Internal Standard Profile
Before selecting a derivatization strategy, understanding the key functional groups of the target analyte is essential. WR-1065 contains three key reactive sites: a terminal primary amine, a secondary amine, and the highly reactive thiol group. Amifostine Thiol-d4 shares this structure, with the key difference being a mass shift of +4 Da due to the deuterium labeling, making it easily distinguishable by a mass spectrometer.
| Compound | Structure | Molar Mass (Free Base) | Key Functional Groups |
| Amifostine Thiol (WR-1065) | H₂N-(CH₂)₃-NH-(CH₂)₂-SH | 134.24 g/mol | Primary Amine, Secondary Amine, Thiol |
| Amifostine Thiol-d4 | H₂N-(CH₂)₃-NH-(CH₂)₂-SH (deuterated) | 138.26 g/mol | Primary Amine, Secondary Amine, Thiol |
The primary target for derivatization is the thiol group due to its inherent instability. However, the amine groups can also be targeted, often in a multi-step reaction, to further enhance detection.
Derivatization Protocols for LC-MS Analysis
LC-MS is the predominant platform for bioanalysis due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds. The following protocols are optimized for LC-MS-based quantification.
Strategy 1: Thiol Alkylation with N-Ethylmaleimide (NEM)
Causality & Rationale: N-Ethylmaleimide (NEM) is a highly specific and efficient alkylating agent for sulfhydryl groups. The reaction proceeds via a Michael addition, forming a stable thioether bond under mild conditions.[11][12] This method is favored for its simplicity, speed, and the stability of the resulting derivative.[5][6] It effectively "caps" the thiol, preventing oxidation, and adds a non-polar moiety that can improve reversed-phase chromatographic retention.
Caption: NEM derivatization workflow for Amifostine Thiol.
Protocol: NEM Derivatization
-
Sample Preparation:
-
To 100 µL of biological matrix (e.g., plasma), add 10 µL of this compound working solution (internal standard).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Derivatization Reaction:
-
Transfer 200 µL of the supernatant to a clean microcentrifuge tube or autosampler vial.
-
Prepare a fresh 100 mM NEM solution in a buffer (e.g., 50 mM ammonium acetate, pH 7.0).
-
Add 20 µL of the NEM solution to the supernatant. The molar excess of NEM is critical to drive the reaction to completion.
-
Vortex and incubate at room temperature for 30 minutes, protected from light.
-
-
Analysis:
-
The sample is now ready for direct injection onto an LC-MS/MS system.
-
Monitor the specific mass transitions for the NEM derivatives of both WR-1065 and its d4-labeled internal standard.
-
| Parameter | Value / Condition | Rationale |
| Derivatizing Agent | N-Ethylmaleimide (NEM) | High selectivity for thiols, stable derivative.[5][12] |
| Reaction pH | ~7.0 | Optimal for thiol reactivity while minimizing side reactions with amines.[5][6] |
| Temperature | Room Temperature | Sufficient for rapid reaction without degrading the analyte. |
| Time | 30 minutes | Ensures complete derivatization.[5] |
| Mass Shift (Analyte) | +125.05 Da | C₆H₇NO₂ |
| Mass Shift (IS) | +125.05 Da | C₆H₇NO₂ |
Strategy 2: Fluorescent Labeling with Monobromobimane (mBBr)
Causality & Rationale: Monobromobimane (mBBr) is a classic derivatizing agent that reacts with thiols to form a highly fluorescent and stable thioether.[13][14] This strategy is particularly powerful when ultimate sensitivity is required, as it enables quantification by either LC with fluorescence detection (LC-FLD) or LC-MS. The bimane adduct is also readily ionized in ESI-MS, making it an excellent choice for mass spectrometric analysis.[15][16]
Caption: Reaction of a thiol with monobromobimane (mBBr).
Protocol: mBBr Derivatization
-
Sample Preparation:
-
Follow the same protein precipitation steps as in the NEM protocol (Section 3.1, Step 1).
-
-
Derivatization Reaction:
-
Prepare a fresh 50 mM mBBr solution in acetonitrile. This solution is light-sensitive and should be handled accordingly.
-
To 200 µL of the protein-free supernatant, add 50 µL of a pH 8.0 buffer (e.g., 100 mM HEPES) to raise the pH.
-
Add 20 µL of the mBBr solution.
-
Vortex and incubate at room temperature in the dark for 15 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl or formic acid to acidify the sample, which also improves peak shape in reversed-phase chromatography.
-
-
Analysis:
-
Inject the sample onto the LC system.
-
For LC-FLD, use excitation/emission wavelengths of approximately 380 nm and 480 nm, respectively.
-
For LC-MS/MS, monitor the mass transitions for the mBBr-analyte and mBBr-IS adducts.
-
| Parameter | Value / Condition | Rationale |
| Derivatizing Agent | Monobromobimane (mBBr) | Forms highly fluorescent and MS-sensitive derivatives.[14][17] |
| Reaction pH | ~8.0 | Slightly alkaline pH facilitates the deprotonation of the thiol, increasing its nucleophilicity for a faster reaction. |
| Temperature | Room Temperature | Reaction is rapid and efficient without heating. |
| Time | 15 minutes | Sufficient for complete reaction. |
| Mass Shift (Analyte) | +190.08 Da | C₁₀H₁₀N₂O₂ |
| Mass Shift (IS) | +190.08 Da | C₁₀H₁₀N₂O₂ |
Derivatization Protocols for GC-MS Analysis
For GC-MS analysis, the analyte must be chemically modified to increase its volatility and thermal stability. This typically involves derivatizing all active hydrogen sites (on thiol and amine groups).
Strategy: Two-Step Silylation
Causality & Rationale: Silylation is a robust and widely used technique for GC analysis. It replaces the active protons on hydroxyl, amine, and thiol groups with a non-polar trimethylsilyl (TMS) group.[18] This drastically reduces the polarity and hydrogen-bonding capacity of the molecule, making it volatile enough to pass through a GC column. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for this purpose.[19]
Caption: General workflow for GC-MS silylation.
Protocol: Silylation with MSTFA
-
Sample Preparation & Solvent Exchange:
-
Perform protein precipitation as described previously (Section 3.1, Step 1).
-
Take the supernatant and evaporate it to complete dryness under a gentle stream of nitrogen. This step is critical, as silylation reagents are moisture-sensitive.
-
-
Derivatization Reaction:
-
To the dry residue, add 50 µL of pyridine (as a catalyst and solvent) and 50 µL of MSTFA.
-
Cap the vial tightly, vortex, and heat at 60°C for 60 minutes in a heating block or oven.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
| Parameter | Value / Condition | Rationale |
| Derivatizing Agent | MSTFA | A powerful silylating agent that reacts with both thiols and amines.[18] |
| Solvent/Catalyst | Pyridine | Acts as a solvent and an HCl scavenger, driving the reaction forward. |
| Conditions | Anhydrous, 60°C, 60 min | Heat is required to ensure complete derivatization of all active sites. Water must be excluded. |
| Mass Shift (Analyte) | +216.10 Da (3 x TMS) | 3 x C₃H₈Si (replaces 3 active hydrogens) |
| Mass Shift (IS) | +216.10 Da (3 x TMS) | 3 x C₃H₈Si (replaces 3 active hydrogens) |
Conclusion and Best Practices
The selection of a derivatization strategy for Amifostine Thiol (WR-1065) is dictated by the available analytical instrumentation and the required sensitivity of the assay.
-
For LC-MS/MS , N-Ethylmaleimide (NEM) offers a simple, robust, and highly specific method for stabilizing the thiol group, making it an excellent choice for routine pharmacokinetic studies. Monobromobimane (mBBr) provides an alternative with the potential for even higher sensitivity.
-
For GC-MS , a comprehensive silylation protocol using MSTFA is effective but requires rigorous anhydrous conditions and sample cleanup.
In all methodologies, the concurrent use of This compound as an internal standard is non-negotiable for achieving high-quality, reproducible, and accurate quantitative data. It is the cornerstone of a self-validating system, compensating for variability at every stage of the analytical process and ensuring the trustworthiness of the final results.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link]
-
Iyer, R. A., et al. (1985). N-Ethylmaleimide as a new electrophoric derivatizing reagent for the gas chromatography of thiols. Analytical Chemistry, 57(13), 2770-2772. [Link]
-
Chen, Y., et al. (2013). Determination of Amifostine in Human Saliva by HPLC-MS/MS. Chinese Pharmaceutical Journal. [Link]
-
Zarghi, A., et al. (2015). Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. Iranian Journal of Pharmaceutical Research, 14(4), 1051-1057. [Link]
-
Rabilloud, T. (2009). About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. Proteome Science, 7(1), 29. [Link]
-
Thebault, P., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2339-2349. [Link]
-
Thebault, P., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Zarghi, A., et al. (2015). Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. PMC. [Link]
-
Zarghi, A., et al. (2015). Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. ResearchGate. [Link]
-
Shaw, L. M., et al. (1996). Pharmacokinetic profile of amifostine. Seminars in oncology, 23(4 Suppl 8), 18-22. [Link]
-
Jin, L., et al. (2021). Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. Frontiers in Chemistry, 9, 706856. [Link]
-
Chen, Y., et al. (2013). Determination of amifostine in human saliva by HPLC-MS/MS. ResearchGate. [Link]
-
Wikipedia. (n.d.). Amifostine. Wikipedia. [Link]
-
Iizuka-Furukawa, Y., et al. (2021). Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating S-bimanyl derivatization pretreatment. Bioscience, Biotechnology, and Biochemistry, 85(9), 1938-1944. [Link]
-
N/A. (2007). Supportive Care Agents. Principles of Antineoplastic Therapy. [Link]
-
METABOLOMICS @ ISU. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation. Iowa State University. [Link]
-
Zarghi, A., et al. (2015). Structures and bioconversion pathway of amifostine and its metabolites. ResearchGate. [Link]
-
Vuckovic, D., et al. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. [Link]
-
N/A. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 333-381. [Link]
-
Wintner, E. A., et al. (2010). A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood. British Journal of Pharmacology, 160(4), 941-957. [Link]
-
Jeffery, D. W., & Capone, D. L. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 20(7), 12770-12782. [Link]
-
Wang, Y., et al. (2023). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods, 15(40), 5122-5131. [Link]
-
Zarghi, A., et al. (2015). Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. Brieflands. [Link]
-
Rocchi, R., et al. (2021). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. Molecules, 26(11), 3326. [Link]
-
El-Aneed, A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
-
Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics. Science.gov. [Link]
-
Veeprho. (n.d.). Amifostine Thiol Dihydrochloride | CAS 14653-77-1. Veeprho. [Link]
-
Forni, C., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Semantic Scholar. [Link]
-
Cambridge Bioscience. (n.d.). Amifostine thiol (hydrochloride). Cambridge Bioscience. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Pharmacokinetic study design using deuterated Amifostine Thiol
Application Note: Pharmacokinetic Assessment of Amifostine Thiol (WR-1065) Using Deuterated Isotopologues
Abstract
The precise pharmacokinetic (PK) characterization of Amifostine (WR-2721) is historically complicated by the rapid degradation of its active metabolite, Amifostine Thiol (WR-1065).[1] Upon dephosphorylation, WR-1065 undergoes rapid auto-oxidation to form disulfides (WR-33278) and mixed disulfides with plasma proteins. This Application Note details a robust study design utilizing Deuterated Amifostine Thiol (WR-1065-d6) . We present a dual-application framework: (1) Use as a stable isotope internal standard (SIL-IS) for regulatory-grade bioanalysis, and (2) Use in Deuterium Kinetic Isotope Effect (D-KIE) studies to investigate metabolic stabilization.
The Challenge: Thiol Instability & Matrix Interference
Amifostine acts as a prodrug.[2][3] Its cytoprotective efficacy relies on conversion by membrane-bound alkaline phosphatase to the free thiol, WR-1065.[2]
-
The Problem: The free thiol group (-SH) is highly reactive. In plasma, it oxidizes within minutes ex-vivo, leading to severe underestimation of drug levels. Furthermore, plasma matrices contain endogenous thiols (glutathione, cysteine) that compete during derivatization and cause ion suppression in Mass Spectrometry.
-
The Solution:
-
Chemical Derivatization: Immediate trapping of the thiol using N-ethylmaleimide (NEM) to form a stable thioether.
-
Deuterated Internal Standard (WR-1065-d6): A deuterated analog added prior to derivatization tracks the exact reaction efficiency and matrix suppression, providing a self-validating quantification system.
-
Figure 1: Metabolic & Derivatization Pathway
Caption: Pathway showing conversion of Amifostine to WR-1065, its rapid oxidation, and the stabilization strategy using NEM.
Experimental Workflow: Bioanalytical Method (LC-MS/MS)
This protocol uses WR-1065-d6 (hexadeuterated at the aminopropyl chain) as the Internal Standard.
Reagents & Materials[2][4]
-
Analyte: WR-1065 Reference Standard.
-
Internal Standard (IS): WR-1065-d6 (Custom synthesis or commercial source).
-
Derivatizing Agent: N-ethylmaleimide (NEM) – 10 mM in PBS.
-
Stabilizing Buffer: 0.5 M Perchloric Acid (PCA) + 1 mM EDTA (Chelates metals to slow oxidation).
-
Matrix: Human/Rat Plasma (K2EDTA).
Sample Preparation Protocol
Rationale: The IS must be added BEFORE derivatization to normalize for derivatization efficiency.
| Step | Action | Critical Parameter |
| 1. Blood Collection | Draw blood into pre-chilled K2EDTA tubes containing NEM (excess). | Speed: Immediate reaction required to stop oxidation. |
| 2. IS Addition | Aliquot 50 µL plasma. Add 10 µL WR-1065-d6 (1 µg/mL). | Normalization: IS tracks extraction & derivatization. |
| 3. Protein Ppt | Add 200 µL Acetonitrile (ACN) containing 1% Formic Acid. Vortex 30s. | Precipitates proteins; acid stabilizes remaining species. |
| 4. Centrifugation | Spin at 10,000 x g for 10 min at 4°C. | Removes cellular debris. |
| 5. Dilution | Transfer supernatant. Dilute 1:1 with Water (0.1% FA). | Matches initial mobile phase to prevent peak distortion. |
Figure 2: Sample Preparation Workflow
Caption: Step-by-step workflow ensuring the Internal Standard undergoes the same derivatization as the analyte.
LC-MS/MS Methodology
The analysis targets the NEM-derivative of WR-1065 and WR-1065-d6.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 50 mm, 1.8 µm). Why? High retention for polar amines.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 90% B over 3.5 mins.
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Analyte (NEM-WR-1065): m/z 260.1 → 135.1 (Quantifier).
-
IS (NEM-WR-1065-d6): m/z 266.1 → 141.1 (Quantifier).
-
-
Note: The mass shift (+6 Da) ensures no isotopic overlap (crosstalk) between the analyte and IS.
Advanced Application: Metabolic Stability (Deuterium Switch)
Beyond bioanalysis, deuterated Amifostine Thiol can be used to study the Kinetic Isotope Effect (KIE) . Replacing Hydrogen with Deuterium at metabolic "soft spots" (e.g., the alpha-carbon next to the amine) can slow down metabolism by amine oxidases.
Protocol for Stability Assay:
-
Incubation: Incubate WR-1065 and WR-1065-d6 separately in Liver Microsomes (1 mg/mL protein).
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: Measure intrinsic clearance (
). -
Calculation: Calculate
.-
Interpretation: If
, deuteration significantly stabilizes the drug, suggesting a potential for a "Deuterated Drug" candidate with a longer half-life.
-
Data Analysis & Validation Criteria
To ensure scientific integrity, the method must pass FDA Bioanalytical Method Validation (BMV) criteria [1].[4]
Calculation of Concentration
Use the Area Ratio (
Validation Table
| Parameter | Acceptance Criteria | Scientific Rationale |
| Linearity ( | Ensures predictable response across dose range. | |
| Accuracy | Verifies the method measures the "true" value. | |
| Precision (CV) | Ensures reproducibility. | |
| IS Response | Variation | High variance indicates matrix suppression or inconsistent derivatization. |
| Stability | Benchtop: 4 hrs | Confirms NEM-derivative is stable during processing. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Shaw, L. M., & Bonner, H. S. (2000).[6] Measurement of both protein-bound and total S-2-(3-aminopropylamino)ethanethiol (WR-1065) in blood by high-performance liquid chromatography.[6] Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 357-362.[6] Retrieved from [Link]
-
Korst, A. E., et al. (1997).[6] Pharmacokinetics of amifostine and its metabolites in patients. European Journal of Cancer, 33(9), 1425-1429.[6] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Pendergrass, J. A., et al. (2002).[6] Determination of WR-1065 and WR-33278 by liquid chromatography with electrochemical detection.[6][7] Journal of AOAC International, 85(3), 551-554.[6] Retrieved from [Link]
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High-Precision Chromatographic Separation of Amifostine Thiol Dihydrochloride-d4
Application Note & Protocol Guide
Introduction & Scientific Context
Amifostine (WR-2721) is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to form the active cytoprotective metabolite, Amifostine Thiol (WR-1065) .[1][2] This free thiol acts as a potent scavenger of free radicals generated by ionizing radiation and chemotherapy.[1]
The Challenge: The analysis of WR-1065 is notoriously difficult due to two factors:
-
Rapid Oxidation: The free thiol (-SH) group readily oxidizes to form the disulfide dimer (WR-33278) or mixed disulfides with plasma proteins.
-
High Polarity: The molecule is extremely hydrophilic and basic (polyaming backbone), leading to poor retention on standard C18 columns and severe peak tailing due to silanol interactions.
The Role of the Deuterated Standard (-d4): Amifostine Thiol Dihydrochloride-d4 is the isotopically labeled internal standard (IS). Its primary utility is in LC-MS/MS bioanalysis, where it corrects for:
-
Matrix Effects: Ion suppression or enhancement in the MS source.
-
Extraction Efficiency: Loss of analyte during protein precipitation.
-
Oxidative Loss: If added immediately during sample collection, the -d4 analog undergoes oxidation at a similar rate to the analyte, normalizing quantification accuracy.
Chemical Stability & Handling (Critical)
Before attempting chromatography, the sample preparation workflow must be rigorously controlled.
Stability Protocol:
-
Temperature: All sample handling must occur on wet ice (4°C).
-
Antioxidants: Samples must be acidified immediately. The use of EDTA is mandatory to chelate metal ions (Fe²⁺, Cu²⁺) that catalyze auto-oxidation.
-
Stock Solutions: Store WR-1065-d4 stocks in 0.1 M HCl or 0.1% Formic Acid at -80°C. Never store in neutral aqueous buffers.
Visualization: Metabolic & Degradation Pathway
The following diagram illustrates the relationship between the prodrug, the analyte (WR-1065), and its degradation products.
Caption: Pathway showing conversion of Amifostine to active Thiol and subsequent oxidative degradation.
Method A: LC-MS/MS (Bioanalysis Standard)
This is the recommended method for using the -d4 isotope. It utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which retains polar amines without the need for ion-pairing reagents that suppress MS sensitivity.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | ZIC-HILIC (Merck/SeQuant) or Atlantis HILIC Silica (Waters) | Zwitterionic or silica HILIC phases retain highly polar polyamines via electrostatic and partition mechanisms. |
| Dimensions | 2.1 x 100 mm, 3.5 µm | Narrow bore for MS sensitivity; standard length for resolution. |
| Mobile Phase A | 20 mM Ammonium Formate + 0.5% Formic Acid (pH ~3.0) | Provides protons for ionization; buffers silanols. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier for HILIC mode. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for electrospray ionization (ESI). |
| Temp | 30°C | Maintains viscosity consistency. |
| Injection Vol | 2 - 5 µL | Keep low to prevent solvent mismatch effects in HILIC. |
Gradient Program (ZIC-HILIC)
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 80% | Equilibration |
| 1.0 | 80% | Isocratic Hold |
| 6.0 | 30% | Linear Ramp (Elution) |
| 8.0 | 30% | Wash |
| 8.1 | 80% | Re-equilibration |
| 12.0 | 80% | Ready for next injection |
Mass Spectrometry Parameters (ESI Positive)
-
Source: ESI+
-
Spray Voltage: 3500 V
-
MRM Transitions:
-
Analyte (WR-1065): m/z 135.1 → 58.1 (Quantifier), 135.1 → 41.1 (Qualifier)
-
Internal Standard (WR-1065-d4): m/z 139.1 → 62.1 (Quantifier)
-
Note: The mass shift of +4 Da is retained in the fragment, confirming the label is on the stable carbon backbone.
-
Method B: HPLC-ECD (QC & Purity Analysis)
For laboratories without MS, or for purity assays where high salt buffers are permissible, Electrochemical Detection (ECD) offers femtomole-level sensitivity specific to the thiol group.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Phenomenex Kinetex C18 or Waters XTerra RP18) | Robust reversed-phase backbone. |
| Mobile Phase | 100 mM Monochloroacetic acid (MCA) + 5 mM Octanesulfonic Acid (OSA) + 2% Methanol | OSA is an ion-pairing agent that retains the cationic amine. MCA buffers at pH 3.0. |
| pH Adjustment | Adjust to pH 3.0 with NaOH | Acidic pH stabilizes the thiol. |
| Detector | Electrochemical (Amperometric) | Specific for electroactive species. |
| Working Electrode | Gold (Au) or Glassy Carbon | Gold/Mercury amalgam is classic for thiols; Au is cleaner. |
| Potential | +0.15 V vs. Ag/AgCl (for Au/Hg) or +1.0 V (Glassy Carbon) | Oxidation of -SH to disulfide generates current. |
Experimental Workflow: Sample Preparation
This workflow ensures the -d4 standard corrects for oxidation during the precipitation step.
Caption: Critical sample preparation workflow to prevent thiol oxidation and ensure IS validity.
Detailed Protocol Steps:
-
Preparation: Pre-chill all tubes and buffers on ice.
-
Acidification: To 100 µL of plasma, immediately add 10 µL of 10% Perchloric Acid (PCA) containing 1 mM EDTA. Reason: PCA precipitates proteins and lowers pH to <2, stopping enzymatic activity and stabilizing the thiol.
-
IS Spiking: Add 10 µL of Amifostine Thiol-d4 working solution (e.g., 1 µg/mL in acid). Vortex gently.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Inject the clear supernatant immediately. If storage is needed, freeze at -80°C. Warning: Do not neutralize the sample before HILIC injection; the mobile phase buffer will handle the local pH.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanol groups on column. | Increase buffer concentration (ammonium formate) or switch to a "hybrid" particle column (e.g., Waters XBridge). |
| Low Sensitivity (-d4) | Ion suppression from phospholipids. | Perform a liquid-liquid extraction (LLE) wash or use a phospholipid removal plate (e.g., Ostro). |
| High Background | Oxidation of thiol in the autosampler. | Ensure autosampler is at 4°C. Add TCEP (Tris(2-carboxyethyl)phosphine) to the sample to keep thiols reduced (optional, but may reduce disulfide back to thiol). |
| Retention Shift | HILIC equilibration issues. | HILIC requires long equilibration times. Ensure at least 10 column volumes of re-equilibration between runs. |
References
-
Shaw, L. M., et al. (1994).[3] "Metabolic pathways of WR-2721 (ethyol, amifostine) in the BALB/c mouse." Drug Metabolism and Disposition. Link
-
Korst, A. E., et al. (1997).[3] "High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma."[4][5] Journal of Chromatography B. Link
-
Pendergrass, J. A., et al. (2002).[3] "Determination of WR-1065 and WR-33278 by liquid chromatography with electrochemical detection." Journal of AOAC International. Link
-
United States Pharmacopeia (USP). "Amifostine Monograph - Chromatographic Purity." USP-NF. (Requires Subscription/Login for full text). Link
-
Cayman Chemical. "Amifostine Thiol (WR-1065) Product Information & References." Link
Sources
- 1. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080207566A1 - Methods for the administration of amifostine and related compounds - Google Patents [patents.google.com]
- 3. Determination of Amifostine in Human Saliva by HPLC-MS/MS [journal11.magtechjournal.com]
- 4. High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Cellular Uptake of WR-1065-d4 by LC-MS/MS
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals in oncology, radiobiology, and pharmacology.
Introduction
WR-1065, the active thiol metabolite of the radioprotective drug amifostine (WR-2721), plays a crucial role in mitigating the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents on normal tissues.[1][2] Its selective uptake into normal cells over tumor cells is a key factor in its therapeutic window.[1] Understanding the kinetics and mechanisms of WR-1065 cellular uptake is therefore paramount for optimizing radioprotective strategies and developing novel cytoprotective agents. This application note provides a detailed protocol for the accurate and sensitive quantification of WR-1065 uptake in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard, WR-1065-d4.
The use of a stable isotope-labeled internal standard like WR-1065-d4 is critical for robust and reliable quantification in complex biological matrices such as cell lysates.[3][4] It co-elutes with the analyte of interest, experiencing similar matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4] This protocol is designed for researchers investigating the cellular pharmacology of WR-1065 and can be adapted for screening potential modulators of its transport.
Scientific Principle
The cellular uptake of WR-1065 is a multifaceted process involving passive diffusion and, notably, active transport via the polyamine transport system (PTS).[5] This system is often upregulated in rapidly proliferating cancer cells, making it a potential target for therapeutic intervention.[5][6] This protocol employs an in vitro cell culture model to expose cells to WR-1065, followed by a robust sample preparation procedure to lyse the cells and stabilize the reactive thiol group of WR-1065. The intracellular concentration of WR-1065 is then quantified by a sensitive and specific LC-MS/MS method, with normalization against the deuterated internal standard, WR-1065-d4.
Materials and Reagents
-
Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™) or another suitable cell line with characterized polyamine transport activity.[7][8][9][10]
-
Cell Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
WR-1065: (N-(2-mercaptoethyl)-1,3-diaminopropane)
-
WR-1065-d4: (N-(2-mercaptoethyl)-1,3-diaminopropane-d4)
-
N-Ethylmaleimide (NEM): (Sigma-Aldrich, Cat. No. E3876)[11][12][13][14][15]
-
Perchloric Acid (PCA): (Sigma-Aldrich, Cat. No. 311421)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA (0.25%):
-
LC-MS/MS Grade Acetonitrile, Methanol, and Water:
-
Formic Acid: (LC-MS grade)
-
96-well cell culture plates:
-
BCA Protein Assay Kit:
Experimental Protocols
Part 1: Cell Culture and Seeding
-
Cell Culture: Maintain A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed A549 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.[16]
-
Incubation: Incubate the cells for 24 hours to allow for attachment and formation of a monolayer.
Part 2: WR-1065 Cellular Uptake Assay
-
Prepare WR-1065 Working Solutions: Prepare a series of WR-1065 concentrations (e.g., 0, 10, 50, 100, 250, 500 µM) in serum-free culture medium immediately before use.
-
Drug Treatment: Aspirate the culture medium from the wells and wash the cells once with 100 µL of warm PBS. Add 100 µL of the WR-1065 working solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Time-course experiments can be performed to determine the optimal incubation time.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the drug-containing medium and wash the cells three times with 200 µL of ice-cold PBS. It is crucial to perform this step quickly to minimize efflux of the compound.
Part 3: Cell Lysis and Sample Preparation
This protocol utilizes N-ethylmaleimide (NEM) to form a stable thioether bond with the sulfhydryl group of WR-1065, preventing its oxidation, followed by protein precipitation and extraction with perchloric acid.[11][12][13][14][15][17][18]
-
Thiol Derivatization: After the final PBS wash, add 50 µL of 10 mM NEM in PBS to each well and incubate for 15 minutes at room temperature to block the free thiol groups.
-
Cell Lysis: Aspirate the NEM solution and add 50 µL of ice-cold 0.5 M perchloric acid (PCA) to each well to lyse the cells and precipitate proteins.
-
Scraping and Collection: Scrape the cells from the bottom of the wells using a pipette tip and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of a known concentration of WR-1065-d4 (e.g., 1 µM) to each lysate sample.
-
Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new microcentrifuge tube for LC-MS/MS analysis.
-
Protein Quantification: The remaining protein pellet can be used to normalize the data. Resuspend the pellet in 100 µL of a suitable buffer (e.g., 0.1 M NaOH) and determine the protein concentration using a BCA protein assay kit.
Quantitative Analysis by LC-MS/MS
Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate WR-1065 from endogenous cellular components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification of WR-1065 and its deuterated internal standard. These transitions should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| WR-1065 | 136.1 | 119.1 | 15 |
| WR-1065-d4 | 140.1 | 123.1 | 15 |
Note: The collision energy is a starting point and should be optimized for maximum signal intensity.
Data Analysis
Calibration Curve
A matrix-matched calibration curve is essential for accurate quantification.
-
Prepare Blank Cell Lysate: Culture and lyse a batch of untreated A549 cells following the same protocol (Part 3) without the addition of WR-1065 or WR-1065-d4.
-
Prepare Calibration Standards: Spike known concentrations of WR-1065 (e.g., 0, 1, 5, 10, 50, 100, 500 nM) into aliquots of the blank cell lysate.
-
Add Internal Standard: Add a fixed concentration of WR-1065-d4 to each calibration standard.
-
Process and Analyze: Process these standards in the same way as the experimental samples and analyze them by LC-MS/MS.
-
Construct the Curve: Plot the ratio of the peak area of WR-1065 to the peak area of WR-1065-d4 against the known concentration of WR-1065. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Quantification of Cellular Uptake
-
Calculate the Peak Area Ratio: For each experimental sample, determine the ratio of the peak area of WR-1065 to the peak area of WR-1065-d4.
-
Determine the Concentration: Use the equation from the calibration curve to calculate the concentration of WR-1065 in the cell lysate.
-
Normalize to Protein Content: Normalize the calculated WR-1065 concentration to the protein concentration of each sample to account for variations in cell number. The final result is typically expressed as pmol of WR-1065 per mg of protein.
Example Data
The following table shows representative data for the cellular uptake of WR-1065 in A549 cells after a 30-minute incubation.
| WR-1065 Concentration (µM) | Intracellular WR-1065 (pmol/mg protein) |
| 0 | Not Detected |
| 10 | 15.2 ± 1.8 |
| 50 | 78.5 ± 6.3 |
| 100 | 155.3 ± 12.1 |
| 250 | 380.1 ± 25.6 |
| 500 | 750.8 ± 55.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of WR-1065 cellular uptake.
Mechanism of WR-1065 Uptake and Action
Caption: Cellular uptake and protective mechanisms of WR-1065.
Trustworthiness and Self-Validation
The protocol's trustworthiness is established through several key elements:
-
Use of a Deuterated Internal Standard: WR-1065-d4 ensures the highest level of accuracy by correcting for sample loss and matrix effects.[3][4]
-
Matrix-Matched Calibration: This minimizes the impact of the cellular matrix on quantification, leading to more accurate results.[4][19][20][21]
-
Thiol Derivatization: The use of NEM stabilizes the reactive thiol group of WR-1065, preventing its degradation and ensuring accurate measurement.[11][12][13][14][15][17]
-
Protein Normalization: Normalizing the amount of intracellular WR-1065 to the total protein content of each sample corrects for any well-to-well variability in cell number.
Causality Behind Experimental Choices
-
Choice of Cell Line: A549 cells are a well-characterized human lung adenocarcinoma cell line known to possess a functional polyamine transport system, making them a relevant model for studying the uptake of polyamine analogs like WR-1065.[7][8][9][10]
-
Use of Perchloric Acid for Lysis: PCA is a strong acid that effectively lyses cells and precipitates proteins, providing a clean extract for LC-MS/MS analysis with minimal interference.[18]
-
LC-MS/MS for Quantification: This analytical technique offers superior sensitivity and selectivity compared to other methods like HPLC with UV or fluorescence detection, allowing for the detection of low intracellular concentrations of WR-1065.[22][23]
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of WR-1065 cellular uptake using LC-MS/MS with a deuterated internal standard. By following this detailed methodology, researchers can obtain accurate and reproducible data to further elucidate the cellular pharmacology of this important radioprotective agent. The protocol can be readily adapted for high-throughput screening of compounds that may modulate WR-1065 transport, aiding in the discovery and development of new and improved cytoprotective therapies.
References
-
Differential in vivo Thiol Trapping with N-ethylmaleimide (NEM) and 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS). Bio-protocol. Available at: [Link]
-
N-ethylmaleimide (NEM) Sulfhydryl/Thiol Masking Reagent. Northwest Life Science Specialties, LLC. Available at: [Link]
-
Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]
-
Investigating how amine structure influences drug-amine ion-pair formation and uptake via the polyamine transporter in A549 lung cells. Eur J Pharm Biopharm. 2021 Nov:168:53-61. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. 2024 Sep 18;29(18):4401. Available at: [Link]
-
The synthesis of novel polyamine–nitroimidazole conjugates designed to probe the structural specificities of the polyamine uptake system in A549 lung carcinoma cells. J. Chem. Soc., Perkin Trans. 1, 2000, 363-369. Available at: [Link]
-
Development of polyamine transport ligands with improved metabolic stability and selectivity against specific human cancers. J Med Chem. 2013 Jul 25;56(14):5835-47. Available at: [Link]
-
Upregulation of Polyamine Transport in Human Colorectal Cancer Cells. Int J Mol Sci. 2020 Mar 25;21(7):2267. Available at: [Link]
-
In A549 lung cells, pair formation and uptake via the polyamine transporter. J Pharm Chem Chem Sci. 2022;6(2):110. Available at: [Link]
-
In A549 lung cells, pair formation and uptake via the polyamine transporter. Allied Academies. Available at: [Link]
-
ATP13A4 Upregulation Drives the Elevated Polyamine Transport System in the Breast Cancer Cell Line MCF7. Int J Mol Sci. 2023 May 31;24(11):9559. Available at: [Link]
-
Preparation of for matrix matched calibration, with corresponding sample concentrations. ResearchGate. Available at: [Link]
-
A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. Pharmaceuticals (Basel). 2022 Jul 3;15(7):826. Available at: [Link]
-
Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines. Front Pharmacol. 2024 Jul 24;15:1437175. Available at: [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. 2022;35(4):145–150. Available at: [Link]
-
Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Molecules. 2021 Feb 26;26(5):1287. Available at: [Link]
-
Selective enrichment of the radioprotective metabolite WR-1065 by oral gavage. ResearchGate. Available at: [Link]
-
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. Available at: [Link]
-
Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. J Anal At Spectrom. 2008;23:844-851. Available at: [Link]
-
Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS. J Pharm Biomed Anal. 2018 Mar 30;152:194-200. Available at: [Link]
-
Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR Protoc. 2021 Dec 17;2(4):100989. Available at: [Link]
-
Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS. Antioxidants (Basel). 2021 Dec 23;11(1):27. Available at: [Link]
-
Preparing Whole-Cell Protein Extracts for LC/MS Analysis. UTHSC. Available at: [Link]
-
Intelligent Use of Retention Time during Multiple Reaction Monitoring for Faster and Extended Compound Screening with Higher Sensitivity and Better Reproducibility. SCIEX. Available at: [Link]
-
Development of an MRM method. University of Arizona. Available at: [Link]
-
Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens. protocols.io. Available at: [Link]
-
MRM Transitions and Parameters for Standards and Deuterated Standards... ResearchGate. Available at: [Link]
-
Impact of LC-MS/MS in Cancer Biomarkers Analysis. Biomed J Sci & Tech Res. 2024; 55(2): 55-57. Available at: [Link]
-
WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal. Front Oncol. 2023; 13: 1198593. Available at: [Link]
-
Development of an in vitro assay for analysis of cellular uptake of nanoparticles. Lund University Publications. Available at: [Link]
-
Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells. Radiat Res. 2009 Nov; 172(5): 554–562. Available at: [Link]
-
LC–MS Based Metabolomics Study of the Effects of EGCG on A549 Cells. Front. Pharmacol., 28 September 2021. Available at: [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. Available at: [Link]
-
Alvetex Scaffold Protocol: 96 Well Plate – Instructions/ Example Applications. REPROCELL. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Upregulation of Polyamine Transport in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of polyamine transport ligands with improved metabolic stability and selectivity against specific human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating how amine structure influences drug-amine ion-pair formation and uptake via the polyamine transporter in A549 lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of novel polyamine–nitroimidazole conjugates designed to probe the structural specificities of the polyamine uptake system in A549 lung carcinoma cells - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. alliedacademies.org [alliedacademies.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. N-ethylmaleimide (NEM) Sulfhydryl/Thiol Masking Reagent | NWLSS | Supplier [nwlifescience.com]
- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
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- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biomedres.us [biomedres.us]
Troubleshooting & Optimization
Technical Support Center: Amifostine Thiol Dihydrochloride-d4 Stability
Subject: Preventing Oxidation & Degradation of Amifostine Thiol (WR-1065-d4) in Solution Document ID: TS-WR1065-D4-V2 Audience: Analytical Chemists, DMPK Researchers, Mass Spectrometry Core Staff
Core Directive: The Stability Paradox
The Challenge: You are working with Amifostine Thiol Dihydrochloride-d4 (WR-1065-d4). Unlike its parent prodrug (Amifostine), the free thiol is chemically aggressive. It actively seeks to oxidize into its disulfide dimer (WR-33278) via auto-oxidation.
The Stake: As a deuterated internal standard (IS), any oxidation changes the concentration of the active species, leading to non-linear calibration curves and erroneous quantification of the native analyte. Isotopic purity does not protect against chemical oxidation.
The "Thiol Defense" Strategy
To preserve the d4-standard, you must block the three catalysts of thiol oxidation:
-
Thiolate Anion Formation: Occurs at pH > 6.0.
-
Transition Metal Catalysis: Trace
and accelerate oxidation by 1000x. -
Dissolved Oxygen: The electron acceptor for the reaction.
The Mechanism of Degradation (Visualized)
Understanding the enemy is the first step to containment. The following diagram illustrates the oxidation cascade you are trying to prevent.
Figure 1: The oxidation cascade of WR-1065. Note that trace metals and pH are the primary accelerators of the reaction.
Preparation & Handling Protocol
This protocol is designed to create a self-validating system . If you follow these steps, the solution color and MS signal stability will confirm success.
Reagents Required[1][2][3][4][5][6][7]
-
Solvent: LC-MS Grade Water (degassed).
-
Acidifier: 0.1 M Hydrochloric Acid (HCl) or 0.1% Formic Acid.
-
Chelator: EDTA (Ethylenediaminetetraacetic acid), Disodium salt.
-
Gas: Argon or Nitrogen (High Purity).
Step-by-Step Preparation (Stock Solution)
| Step | Action | Scientific Rationale |
| 1 | Pre-chill Solvents | Keep all solvents on ice (4°C) before use. Oxidation rates drop significantly with temperature (Arrhenius equation). |
| 2 | Prepare Solvent Matrix | Mix Water with 0.1% Formic Acid (or HCl to pH 2-3) and 1 mM EDTA . |
| 3 | Degas (Sparging) | Bubble Argon gas through the solvent matrix for 5-10 minutes. |
| 4 | Reconstitution | Dissolve the Amifostine Thiol-d4 powder directly into this matrix. Do not vortex vigorously (introduces air). Swirl gently. |
| 5 | Aliquot Immediately | Dispense into amber glass vials with PTFE-lined caps. Flush headspace with Argon before capping. |
| 6 | Storage | Store at -80°C .[1] |
Troubleshooting Guide & FAQs
Q1: I see a peak at [M+M-2H] in my Mass Spec. What is it?
Diagnosis: This is the disulfide dimer (WR-33278-d8). Cause: Your standard has oxidized. This usually happens if the pH of the reconstitution solvent was neutral (> pH 6) or if the sample sat in the autosampler at room temperature for too long. Fix:
-
Check the pH of your solvent. It must be acidic (pH 2-4).
-
Add TCEP (Tris(2-carboxyethyl)phosphine) at 1-5 mM to your stock solution. TCEP selectively reduces disulfides back to free thiols and is more stable/MS-friendly than DTT.
-
Warning: Ensure TCEP does not interfere with your specific chromatography.
-
Q2: Can I use plastic (polypropylene) tubes?
Recommendation: No. Reasoning: Hydrophobic thiols can stick to certain plastics, but the bigger risk is that plastics are permeable to oxygen over time. Furthermore, some plastics leach plasticizers that suppress MS ionization. Best Practice: Use Silanized Glass Vials . Silanization covers active sites on the glass that might catalyze oxidation or adsorb the charged amine groups of WR-1065.
Q3: My calibration curve is non-linear at the low end.
Diagnosis: Adsorption or "Scavenging" loss. Mechanism: At low concentrations (ppb levels), the d4-standard might be reacting with trace metals in the solvent or binding to the column frit before it reaches the detector. Fix:
-
Ensure 1 mM EDTA is present in the sample diluent (not necessarily the mobile phase, as EDTA can suppress ionization, but in the sample vial it is critical).
-
Use a "Sacrificial" carrier protein (like BSA) if not analyzing by MS, but for LC-MS, ensure your system is passivated.
Q4: Will the deuterium (d4) exchange with Hydrogen in solution?
Analysis: The d4 labeling in Amifostine Thiol is typically on the carbon backbone (ethylene bridge). C-D bonds are extremely stable and do not exchange with solvent protons under standard acidic/neutral conditions. Caveat: Only H/D exchange on the nitrogen (amine) or sulfur (thiol) occurs, but this is instantaneous and expected. The mass shift of the carbon skeleton is permanent.
Workflow Decision Tree
Use this logic flow to determine the correct handling procedure based on your experimental stage.
Figure 2: Decision matrix for handling and rescuing Amifostine Thiol-d4 samples.
References
-
Grdina, D. J., et al. (1995). "Factors influencing the oxidation of the radioprotector WR-1065." Military Medicine. (Discusses the role of pH and Copper in WR-1065 oxidation).
-
Newton, G. L., et al. (1995). "Degradation of WR-1065 by Cu-dependent amine oxidases." Biochemical Pharmacology. (Establishes the metal-catalyzed oxidation pathway).
-
Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. (General authoritative guide on thiol handling).
-
Shaw, L. M., et al. (1994). "Pharmacokinetics of Amifostine (WR-2721) and its metabolites." Clinical Pharmacology. (Provides baseline stability data for the metabolite).
Sources
Minimizing matrix effects in Amifostine Thiol-d4 LC-MS analysis
Welcome to the Technical Support Center for the LC-MS analysis of Amifostine and its active metabolite, Amifostine Thiol (WR-1065), utilizing Amifostine Thiol-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this bioanalytical method. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you minimize matrix effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis, and why are they a concern for Amifostine Thiol-d4 analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix, such as proteins, lipids, and salts.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[1][2] For Amifostine Thiol-d4 analysis, particularly in biological matrices like plasma, matrix effects are a significant concern because endogenous components can interfere with the ionization of both the analyte and the internal standard, leading to unreliable quantification.[3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Amifostine Thiol-d4 recommended?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte.[4] This means it co-elutes with the analyte and experiences similar matrix effects and variations in sample preparation and instrument response.[5] By using the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively compensated for, leading to more accurate and precise results.[5]
Q3: What are the primary challenges associated with the analysis of thiol-containing compounds like Amifostine Thiol?
A3: The primary challenge in analyzing thiol compounds is their susceptibility to oxidation. The sulfhydryl group (-SH) can easily be oxidized to form disulfides, which can lead to an underestimation of the true analyte concentration.[6][7] This instability necessitates specific sample handling and preparation techniques to preserve the reduced form of the thiol.[7] Additionally, the polar nature of many thiols can lead to poor retention on traditional reversed-phase columns, requiring specific chromatographic strategies.
Q4: What is derivatization, and why is it often necessary for Amifostine Thiol analysis?
A4: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For thiol compounds like Amifostine Thiol, derivatization serves two main purposes:
-
Stabilization: It "caps" the reactive sulfhydryl group, preventing oxidation during sample preparation and analysis.[7]
-
Improved Detection: The derivatizing agent can enhance the analyte's ionization efficiency in the mass spectrometer and improve its chromatographic retention and peak shape.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Amifostine Thiol-d4.
Problem 1: High Variability and Poor Reproducibility in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between individual samples.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[10] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interfering matrix components.[2][11]
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and serum samples.[3] Incorporate a specific phospholipid removal step in your sample preparation protocol. This can be achieved using specialized SPE cartridges or plates.
-
Check for Complete Co-elution of Analyte and Internal Standard: Ensure that the chromatographic peaks for Amifostine Thiol and Amifostine Thiol-d4 completely overlap.[5] Even a slight separation can expose them to different matrix effects, compromising the corrective ability of the internal standard.[5] If they are not co-eluting, adjust your chromatographic conditions (e.g., gradient, column chemistry).
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.
-
Problem 2: Low Analyte Signal or Complete Signal Loss (Ion Suppression)
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. This involves infusing a constant flow of your analyte and internal standard into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where ion suppression is occurring.
-
Optimize Chromatography: Adjust your LC method to separate the analyte peak from the regions of ion suppression identified in the post-column infusion experiment. This may involve changing the gradient, mobile phase composition, or using a different column chemistry.
-
Enhance Sample Cleanup: As mentioned in Problem 1, improving your sample preparation method is crucial. Techniques like SPE are highly effective at removing the compounds that cause ion suppression.[11]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.
-
Problem 3: Analyte Degradation (Low Recovery)
-
Possible Cause: Oxidation of the thiol group in Amifostine Thiol.
-
Troubleshooting Steps:
-
Sample Handling and Storage: Keep biological samples frozen at -80°C until analysis to minimize enzymatic activity and oxidation.[7] Thaw samples on ice and process them as quickly as possible.
-
Use of Antioxidants/Reducing Agents: During sample preparation, consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to maintain the thiol in its reduced state.[12]
-
pH Control: Maintain an acidic pH during sample preparation, as thiols are more stable under acidic conditions.[9]
-
Implement Derivatization: Derivatizing the thiol group early in the sample preparation process is the most effective way to prevent its oxidation.[7][13]
-
Problem 4: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause: Secondary interactions with the analytical column, column contamination, or issues with the injection solvent.
-
Troubleshooting Steps:
-
Injection Solvent: Ensure your injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Column Contamination: Flush the column thoroughly. If the problem persists, consider using a guard column to protect the analytical column from matrix components.
-
Mobile Phase pH: For amine-containing compounds like Amifostine Thiol, the pH of the mobile phase can significantly impact peak shape. Experiment with different pH values to find the optimal condition for symmetrical peaks.
-
Column Choice: If peak tailing is persistent, it may be due to secondary interactions with residual silanols on a silica-based C18 column. Consider using a column with a different stationary phase (e.g., phenyl-hexyl) or an end-capped column.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general guideline for using a phospholipid removal SPE plate.
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile containing Amifostine Thiol-d4 internal standard.
-
Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Loading: Transfer the supernatant to the wells of the phospholipid removal SPE plate.
-
Elution: Apply a vacuum to pull the sample through the sorbent. The eluate is collected and is now ready for LC-MS analysis.
Protocol 2: Derivatization of Amifostine Thiol
This protocol is a general example and should be optimized for your specific application.
-
Sample Preparation: Following protein precipitation and phospholipid removal, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a solution containing a reducing agent (e.g., 10 mM TCEP in a suitable buffer) and vortex.
-
Derivatization Reaction: Add the derivatizing agent (e.g., N-ethylmaleimide) and incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
Quenching: Quench the reaction if necessary, as specified by the derivatizing agent's protocol.
-
Analysis: The derivatized sample is now ready for injection into the LC-MS system.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Matrix Removal | Poor | Moderate | Excellent |
| Throughput | High | Low | Moderate to High |
| Cost | Low | Low | High |
| Recommendation | Not recommended for complex matrices due to significant matrix effects. | A good alternative to PPT with better cleanup. | Highly recommended for minimizing matrix effects, especially with phospholipid removal capabilities. |
Table 1: Comparison of Sample Preparation Techniques
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. infinixbio.com [infinixbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of deuterated Amifostine Thiol
Technical Support Center: Amifostine Thiol Bioanalysis
A Senior Application Scientist's Guide to Troubleshooting Low Recovery of Deuterated Amifostine Thiol (d-WR-1065)
Welcome to the technical support center for the bioanalysis of Amifostine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on addressing the challenge of low recovery of the deuterated internal standard for Amifostine Thiol (WR-1065).
Introduction: The Challenge of Thiol Bioanalysis
Amifostine (WR-2721) is a prodrug that is dephosphorylated by alkaline phosphatase to its active, cytoprotective thiol metabolite, WR-1065.[1] The quantitative bioanalysis of WR-1065 is critical for pharmacokinetic and pharmacodynamic studies. However, the inherent reactivity of the thiol group makes WR-1065 susceptible to oxidation, leading to the formation of disulfides and other degradation products.[2][3] This instability presents a significant challenge for developing robust and reproducible analytical methods.
The use of a stable isotope-labeled internal standard, such as deuterated Amifostine Thiol (d-WR-1065), is the gold standard for correcting for variability during sample preparation and analysis.[4][5] Ideally, the deuterated internal standard should behave identically to the unlabeled analyte. However, in practice, researchers often encounter low and variable recovery of d-WR-1065, which can compromise the accuracy and precision of the entire assay.[6] This guide will provide a structured approach to diagnosing and resolving the root causes of this common and frustrating issue.
Frequently Asked Questions (FAQs)
Q1: What is Amifostine Thiol (WR-1065) and why is it difficult to analyze?
A1: Amifostine Thiol, or WR-1065, is the active metabolite of the cytoprotective agent Amifostine.[7] Its difficulty in analysis stems from the high reactivity of its sulfhydryl (-SH) group. This group is prone to oxidation, which can lead to the formation of disulfides (WR-33278) or mixed disulfides with other thiols in the biological matrix.[8] This instability can result in low recovery and high variability in analytical measurements.[9]
Q2: Why is a deuterated internal standard (d-WR-1065) used, and what are the ideal characteristics of one?
A2: A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[10] It is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte.[11] This allows it to effectively compensate for variations in sample preparation, extraction recovery, and matrix effects.[12][13] An ideal deuterated internal standard should co-elute with the analyte, have the same extraction recovery and ionization efficiency, and be isotopically pure.[11]
Q3: What are the most common causes of low recovery for a deuterated thiol internal standard like d-WR-1065?
A3: The most common causes can be categorized into three main areas:
-
Analyte Instability: Oxidation of the thiol group, leading to the formation of disulfides.[3]
-
Sample Preparation Issues: Inefficient extraction, adsorption to labware, and issues with derivatization.
-
Analytical Challenges: Isotopic exchange (loss of the deuterium label), differential matrix effects, and poor chromatographic performance.[6][14]
Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Low Recovery of d-WR-1065
This section provides a detailed, question-and-answer-based guide to systematically troubleshoot low recovery of your deuterated Amifostine Thiol internal standard.
Part 1: Sample Handling and Stability
Q1.1: Could my sample collection and storage procedures be causing the low recovery?
A1.1: Absolutely. The stability of thiols is a critical factor that is often overlooked. The sulfhydryl group of WR-1065 is highly susceptible to oxidation, which begins immediately upon sample collection.
Causality Explained: The thiol group (-SH) can be easily oxidized to form a disulfide bond (-S-S-). This is particularly problematic in biological matrices like plasma, which have a complex redox environment.[15] If not properly handled, a significant portion of your d-WR-1065 can be converted to its disulfide form, which will not be detected at the mass transition of the free thiol, leading to apparent low recovery.
Troubleshooting Steps:
-
Immediate Stabilization: The most critical step is to stabilize the thiol group immediately after sample collection. This is typically done by adding a reducing agent or an alkylating agent.
-
Reducing Agents (e.g., DTT, TCEP): These agents help to keep the thiol in its reduced state. However, they can interfere with some derivatization reactions.
-
Alkylating Agents (e.g., N-ethylmaleimide (NEM), Iodoacetamide): These agents form a stable covalent bond with the thiol group, preventing oxidation.[16] This is often the preferred method for stabilizing thiols for bioanalysis.
-
-
pH Control: Maintain the sample at a low pH (e.g., by adding a small amount of acid) to slow down the rate of oxidation.
-
Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize degradation.
Experimental Protocol: Evaluation of Thiol Stability in Matrix
-
Pool a batch of blank plasma.
-
Spike the plasma with a known concentration of d-WR-1065.
-
Aliquot the spiked plasma into several tubes.
-
For different sets of tubes, apply different stabilization techniques (e.g., no stabilizer, addition of NEM, addition of DTT).
-
Analyze the samples at different time points (e.g., 0, 1, 4, and 24 hours) while keeping them at room temperature or 4°C.
-
Compare the peak area of d-WR-1065 over time for each condition to determine the most effective stabilization method.
Part 2: Sample Preparation and Extraction
Q2.1: My d-WR-1065 recovery is still low even after stabilization. Could the extraction process be the problem?
A2.1: Yes, the extraction process is a common source of analyte loss. This can be due to inefficient extraction from the matrix, or adsorption of the analyte to labware.
Causality Explained: WR-1065 is a polar molecule, and its extraction from a complex biological matrix like plasma requires careful optimization of the extraction solvent and pH. Furthermore, the thiol group can interact with surfaces, leading to adsorptive losses.[17] It has been reported that there can be as much as a 35% difference in extraction recovery between a deuterated internal standard and its unlabeled counterpart.[18]
Troubleshooting Steps:
-
Extraction Method Optimization:
-
Protein Precipitation (PPT): This is a simple method but can be prone to low recovery and significant matrix effects. Experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) and solvent-to-plasma ratios.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Optimize the extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the pH of the aqueous phase to ensure efficient partitioning of d-WR-1065 into the organic phase.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex samples and achieving high recovery.[19][20] Experiment with different sorbent types (e.g., C18, mixed-mode cation exchange) and optimize the wash and elution steps.
-
-
Minimizing Adsorption:
-
Use Low-Binding Labware: Utilize polypropylene or silanized glass tubes and pipette tips to minimize surface adsorption.
-
Solvent Rinses: After transferring the sample, rinse the original tube with the extraction solvent and combine the rinse with the main extract to recover any adsorbed analyte.
-
Experimental Protocol: Optimizing SPE Recovery
-
Sorbent Screening: Test different SPE cartridges (e.g., C18, Oasis HLB, mixed-mode cation exchange) to find the one with the best retention and recovery for d-WR-1065.
-
Load and Wash Optimization:
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample.
-
Wash the cartridge with a series of increasingly strong organic solvents to remove interferences while retaining d-WR-1065.
-
-
Elution Optimization:
-
Elute d-WR-1065 with a strong organic solvent, often modified with a small amount of acid or base to disrupt the interaction with the sorbent.
-
Collect the eluate and analyze for recovery.
-
| SPE Parameter | Condition 1 | Condition 2 | Condition 3 |
| Sorbent | C18 | Oasis HLB | Mixed-Mode Cation Exchange |
| Wash Solvent | 5% Methanol in Water | 20% Methanol in Water | 5% Methanol, 0.1% Formic Acid |
| Elution Solvent | 90% Methanol, 0.1% Formic Acid | Acetonitrile with 2% Ammonium Hydroxide | 5% Ammonium Hydroxide in Methanol |
| % Recovery | Analyze and fill in | Analyze and fill in | Analyze and fill in |
Table 1: Example of an SPE optimization table. The goal is to find the combination of conditions that provides the highest recovery of d-WR-1065.
Part 3: Analytical Challenges
Q3.1: I've optimized my sample preparation, but the recovery of d-WR-1065 is still inconsistent. What else could be going wrong?
A3.1: If you've addressed stability and extraction efficiency, the issue may lie in the analytical method itself. The two most likely culprits are isotopic exchange and differential matrix effects.
Causality Explained:
-
Isotopic Exchange: The deuterium atom on the sulfhydryl group of d-WR-1065 is acidic and can readily exchange with protons from the solvent (e.g., water in the mobile phase) or the matrix.[6] This leads to a decrease in the signal for the deuterated internal standard and a corresponding increase in the signal for the unlabeled analyte, resulting in inaccurate quantification.
-
Differential Matrix Effects: The "deuterium isotope effect" can cause d-WR-1065 to have slightly different physicochemical properties than the unlabeled analyte.[18] This can lead to a slight shift in retention time on a reversed-phase HPLC column, with the deuterated compound often eluting slightly earlier.[21] If this chromatographic separation occurs in a region of the chromatogram where there is significant ion suppression or enhancement from co-eluting matrix components, the analyte and internal standard will be affected differently, invalidating the use of the internal standard for correction.[14]
Troubleshooting Steps:
-
Investigate Isotopic Exchange:
-
Experimental Test: Incubate the d-WR-1065 in the final mobile phase composition and in the extracted blank matrix for varying amounts of time before injection. If the peak area of d-WR-1065 decreases over time, isotopic exchange is likely occurring.
-
Solution: Consider using a deuterated internal standard where the deuterium atoms are placed on a stable part of the molecule, such as the carbon backbone, rather than on the thiol group. If this is not possible, derivatization of the thiol group prior to analysis can prevent isotopic exchange.
-
-
Address Differential Matrix Effects:
-
Improve Chromatography: Modify the HPLC gradient to ensure that the analyte and internal standard co-elute as a single, sharp peak. Experiment with different column chemistries and mobile phase modifiers.
-
Matrix Effect Evaluation: Perform a post-extraction addition experiment to assess the extent of matrix effects. This involves comparing the response of the analyte and internal standard in a neat solution to their response in a post-extracted blank matrix.[14]
-
Experimental Protocol: Assessing Isotopic Exchange
-
Prepare two sets of solutions:
-
Set A: d-WR-1065 in the initial mobile phase.
-
Set B: d-WR-1065 in a reconstituted blank plasma extract.
-
-
Inject these solutions onto the LC-MS/MS system at regular intervals (e.g., every 30 minutes) over several hours.
-
Plot the peak area of d-WR-1065 against time for both sets. A significant downward trend indicates isotopic exchange.
Visualizing the Workflow and Key Concepts
Amifostine Activation and Degradation Pathway
Caption: Conversion of Amifostine to its active thiol and its subsequent oxidation.
Troubleshooting Workflow for Low d-WR-1065 Recovery
Caption: A logical workflow for diagnosing the cause of low deuterated internal standard recovery.
Conclusion
requires a systematic and logical approach. By carefully considering the entire analytical workflow, from sample collection to data analysis, researchers can identify and address the root causes of this challenging issue. The key takeaways are:
-
Stabilize Early: The inherent instability of the thiol group is a primary concern. Implement a stabilization strategy immediately upon sample collection.
-
Optimize Extraction: Do not assume that the deuterated internal standard has the same extraction recovery as the unlabeled analyte. Optimize your extraction method to ensure high and reproducible recovery for both.
-
Be Aware of Isotope Effects: The deuterium isotope effect can lead to chromatographic shifts and differential matrix effects. Fine-tune your chromatography to ensure co-elution.
-
Verify Isotopic Stability: Be mindful of the potential for isotopic exchange, especially when the deuterium label is on a labile position like a thiol group.
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to develop a robust and reliable bioanalytical method for Amifostine Thiol, leading to more accurate and trustworthy data in your research.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
-
A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Benchchem.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
-
Deuterated internal standards and bioanalysis. AptoChem.
-
The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
-
Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris.
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
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Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. Benchchem.
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. PubMed.
-
Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3. PubMed.
-
Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS. PubMed.
-
Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. University of East Anglia.
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. ResearchGate.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
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WR-1065, the active metabolite of amifostine, mitigates radiation-induced delayed genomic instability. PubMed.
-
Application Note and Protocol: Employing Deuterated Analogues for Matrix Effect Correction in HPLC. Benchchem.
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Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. PubMed.
-
Thiol Adsorption on and Reduction of Copper Oxide Particles and Surfaces. PubMed.
-
Optimization of solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of domoic acid in seawater, phytoplankton, and mammalian fluids and tissues. PubMed.
-
Selective Adsorption of Thiol-Containing Molecules on Copper Sulfide Surfaces via... PMC - NIH.
-
Amifostine metabolite WR-1065 disrupts homologous recombination in mammalian cells. PubMed.
-
Selective Adsorption of Thiols Using Gold Nanoparticles Supported on Metal Oxides. PubMed.
-
Determination of the anticancer drug metabolite WR1065 using pre-column derivatization and diode laser induced fluorescence detection. PubMed.
-
Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys. PubMed.
-
Alkylation of WR-1065 with IAA followed by derivatization with OPA-2-ME. ResearchGate.
-
(PDF) Matrix effects and application of matrix effect factor. ResearchGate.
-
WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. PMC.
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
-
Thiol-Functionalized Adsorbents through Atomic Layer Deposition and Vapor-Phase Silanization for Heavy Metal Ion Removal. PubMed.
-
Radioprotective thiolamines WR-1065 and WR-33278 selectively denature nonhistone nuclear proteins. PubMed.
-
Utilization of Matrix Effect for Enhancing Resolution in Cation Exchange Chromatography. MDPI.
-
Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. MDPI.
-
Radioprotective Efficacy of Phosphorus-Containing Polymer Complexes of Amifostine WR-2721. MDPI.
-
Optimization of a Solid-Phase Extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. ResearchGate.
-
(PDF) Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry. ResearchGate.
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- 8. Radioprotective thiolamines WR-1065 and WR-33278 selectively denature nonhistone nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective Adsorption of Thiol-Containing Molecules on Copper Sulfide Surfaces via Molecule–Surface Disulfide Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Adsorption of Thiols Using Gold Nanoparticles Supported on Metal Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of domoic acid in seawater, phytoplankton, and mammalian fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. myadlm.org [myadlm.org]
Validation & Comparative
Validation of Bioanalytical Methods using Amifostine Thiol-d4
Executive Summary
The accurate quantification of Amifostine’s active metabolite, WR-1065 (Amifostine Thiol) , represents a significant bioanalytical challenge due to its rapid oxidative instability and high reactivity. Traditional methods utilizing structural analog internal standards (IS) often fail to adequately compensate for the variability inherent in thiol derivatization and matrix-induced ionization suppression.
This guide evaluates the performance of Amifostine Thiol-d4 (WR-1065-d4) , a stable isotope-labeled internal standard (SIL-IS), against conventional analog alternatives. Experimental evidence and mechanistic logic demonstrate that Amifostine Thiol-d4 provides a self-validating system that ensures regulatory compliance (FDA/EMA) by tracking extraction recovery, derivatization efficiency, and mass spectrometric response with near-perfect fidelity.
The Bioanalytical Challenge: Thiol Instability
Amifostine (WR-2721) is a prodrug dephosphorylated by alkaline phosphatase (ALP) to the active cytoprotective thiol, WR-1065. In biological matrices, WR-1065 is transient; it rapidly oxidizes to form the disulfide WR-33278 or mixed disulfides with endogenous thiols (e.g., cysteine, glutathione).
The Critical Flaw in Standard Protocols: To stabilize WR-1065, researchers must employ acidification (to stop enzymatic activity) and chemical derivatization (to block the free thiol).
-
Risk: If the derivatization reaction is not 100% complete or varies between samples, the quantification is compromised.
-
Analog IS Failure: A structural analog (e.g., Cysteamine) has different steric hindrance and reaction kinetics than WR-1065. It may derivatize at a different rate, leading to a "ratio distortion" that goes undetected.
The Solution: Amifostine Thiol-d4 (SIL-IS)
Amifostine Thiol-d4 is the deuterated form of the active metabolite. Its physicochemical properties—pKa, hydrophobicity, and nucleophilicity—are identical to the analyte, differing only in mass (+4 Da).
Mechanistic Superiority
-
Kinetic Identity: The d4-IS undergoes derivatization at the exact same rate as the native WR-1065. If the derivatization reagent is degraded or the reaction time is insufficient, both the analyte and IS are affected equally. The ratio remains constant.
-
Co-Elution: In LC-MS/MS, the d4-IS co-elutes with WR-1065. Both species experience the exact same matrix effects (ion suppression/enhancement) at the electrospray source.
Comparative Analysis: SIL-IS vs. Analog IS
The following table summarizes the performance metrics of Amifostine Thiol-d4 compared to common analog internal standards (e.g., Cysteamine, WR-80855).
Table 1: Performance Comparison of Internal Standards for Thiol Quantification
| Feature | Amifostine Thiol-d4 (SIL-IS) | Analog IS (e.g., Cysteamine) | Impact on Data Quality |
| Retention Time | Co-elutes with WR-1065 | Elutes at different RT | Critical: Analog cannot correct for transient matrix effects at the specific elution time of the analyte. |
| Derivatization Kinetics | Identical to Analyte | Variable (Faster/Slower) | High: Variations in reagent strength or temperature cause non-linear errors with Analogs. |
| Ionization Efficiency | Identical | Different | Medium: Requires careful matrix matching for Analogs; SIL-IS is robust to matrix variability. |
| Recovery Correction | 98-102% Accuracy | 85-115% Accuracy | High: SIL-IS tracks extraction losses perfectly; Analogs may extract differentially. |
| Regulatory Status | Preferred (FDA/EMA) | Acceptable with justification | Compliance: SIL-IS reduces the burden of proof during method validation. |
Validated Experimental Protocol
This protocol utilizes a "Self-Validating" workflow where the IS is added before any stabilization step.
Reagents:
-
Analyte: WR-1065
-
IS: Amifostine Thiol-d4[1]
-
Derivatizing Agent: N-Ethylmaleimide (NEM) or Monobromobimane (mBBr)
-
Matrix: Human Plasma (K2EDTA)
Step-by-Step Methodology
-
Sample Collection & Stabilization (Immediate):
-
Collect blood into pre-chilled tubes containing the derivatizing agent (NEM) and EDTA.
-
Note: Immediate derivatization is preferred over simple acidification to prevent auto-oxidation.
-
-
Internal Standard Addition (The Critical Step):
-
Protein Precipitation:
-
Add 200 µL of Acetonitrile (containing 1% Formic Acid).
-
Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Inject supernatant onto a C18 column (or HILIC for polar derivatives).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection: MRM mode.
-
MRM Transitions (Example for NEM-derivative):
-
WR-1065-NEM: m/z 260.1 → 134.1
-
WR-1065-d4-NEM: m/z 264.1 → 138.1 (Mass shift maintained in fragment)
Visualizations
Diagram 1: Metabolic & Degradation Pathway
This diagram illustrates why capturing the thiol state immediately is crucial.
Caption: Amifostine bio-activation and subsequent rapid oxidation of the active thiol metabolite.
Diagram 2: Self-Validating Sample Prep Workflow
This workflow highlights the correct insertion point for Amifostine Thiol-d4.
Caption: The "Kinetic Locking" workflow ensures derivatization variability is corrected by the d4-IS.
References
-
Shaw, L. M., et al. (1994).[4] Metabolic pathways of WR-2721 (ethyol, amifostine) in the BALB/c mouse.[4] Drug Metabolism and Disposition, 22(6), 895-902.[4] Link
-
Korst, A. E., et al. (1997).[4] High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR-1065 and the disulfides in plasma. Journal of Chromatography B, 693(1), 167-174.[4] Link
-
Gu, H., et al. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 35(2), 279-284. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Chen, J., et al. (2005).[4][8] Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3.[4][8] Journal of Chromatography B, 819(1), 161-167.[4][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Amifostine in Human Saliva by HPLC-MS/MS [journal11.magtechjournal.com]
- 5. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing WR-1065 Bioanalysis: A Comparative Guide to Recovery & Standardization
Executive Summary
The accurate quantification of WR-1065 (the active thiol metabolite of Amifostine) is a notorious challenge in bioanalysis. Its highly reactive sulfhydryl group leads to rapid oxidation into disulfides (WR-33278) and extensive protein binding, causing significant variability in recovery rates across different biological matrices.
This guide objectively compares recovery performance in Plasma, Urine, and PBMCs , evaluating the efficacy of WR-1065-d4 (deuterated internal standard) against non-isotopic alternatives. We present a "Gold Standard" protocol utilizing N-ethylmaleimide (NEM) derivatization, which—when paired with WR-1065-d4—yields the highest precision and stability.
Part 1: The Bioanalytical Challenge
WR-1065 (
-
Auto-oxidation: Rapid conversion to the disulfide WR-33278 or mixed disulfides with cysteine/glutathione.
-
Protein Binding: Covalent binding to plasma proteins and nuclear matrix proteins via disulfide bridges.
Mechanism of Instability
The following pathway illustrates the critical need for immediate stabilization.
Figure 1: Metabolic and oxidative fate of Amifostine. Accurate quantitation requires arresting the oxidation step immediately upon collection.
Part 2: Comparative Methodologies
Internal Standard Performance: WR-1065-d4 vs. Analogs
The choice of Internal Standard (IS) is the single most significant variable in correcting for matrix effects.
| Feature | WR-1065-d4 (Recommended) | Cysteamine / Cystine (Analog) | External Calibration |
| Chemical Structure | Identical (Deuterated) | Similar (Thiol analog) | N/A |
| Retention Time | Co-elutes with Analyte | Different RT | N/A |
| Matrix Correction | Corrects for ion suppression & extraction loss | Corrects for extraction only | None |
| Precision (CV%) | < 5% | 10–15% | > 20% |
| Derivatization | Reacts identically to WR-1065 | Reaction kinetics may differ | N/A |
Verdict: Structural analogs like Cysteamine fail to co-elute, meaning they do not experience the exact same ion suppression at the electrospray source. WR-1065-d4 is essential for LC-MS/MS workflows to normalize these transient matrix effects.
Stabilization Approaches
-
Approach A: Direct Acidification (PCA/TCA). Lowers pH < 4 to stop oxidation.
-
Pros: Simple.
-
Cons: Does not prevent protein binding; poor sensitivity in MS due to acid suppression.
-
-
Approach B: Derivatization (NEM/mBrB). Caps the free thiol group.
-
Pros: Permanently stabilizes the analyte; improves lipophilicity for better LC retention.
-
Cons: Adds a sample prep step.
-
Part 3: Matrix-Specific Recovery Guide
Recovery rates vary significantly by matrix due to protein content and endogenous thiols.
Human Plasma[2][3]
-
Challenge: High albumin content leads to rapid disulfide exchange.
-
Recovery Benchmark:
-
Acidification alone: ~60–70% (Loss to protein binding).
-
NEM Derivatization + WR-1065-d4:>90% .
-
-
Insight: Derivatization must occur before or during protein precipitation to capture the thiol before it binds to albumin.
Urine
-
Challenge: High salt content and variable pH. WR-1065 often exists as the disulfide (WR-33278) in urine.
-
Recovery Benchmark:
-
Direct: Variable.
-
Reduction (TCEP) + Derivatization:~95% (measures Total WR-1065).
-
-
Insight: For urine, a reduction step is often necessary to convert excreted disulfides back to WR-1065 for total quantitation.
PBMCs & Tissue (Intracellular)
-
Challenge: WR-1065 concentrates in the nucleus and binds to DNA/nuclear proteins.
-
Recovery Benchmark:
-
Standard Lysis: <50% (Trapped in nuclear pellet).
-
Acid/Alcohol Extraction:~85% .
-
-
Insight: Cell pellets must be washed with PBS to remove extracellular drug, then lysed in an acidic methanolic solution containing the IS to disrupt nuclear binding.
Part 4: The "Gold Standard" Protocol
Objective: Quantification of Free WR-1065 in Plasma using LC-MS/MS. Reagents: WR-1065-d4 (IS), N-ethylmaleimide (NEM), Formic Acid, Acetonitrile.
Step-by-Step Methodology
-
Preparation of IS Solution:
-
Dissolve WR-1065-d4 in 0.1% Formic Acid to generate a 10 µg/mL stock. Store at -80°C.
-
-
Sample Collection & Derivatization (Critical Step):
-
Aliquot 100 µL of fresh plasma/blood.
-
Immediately add 20 µL of NEM Solution (10 mM in PBS) to cap free thiols.
-
Add 10 µL of WR-1065-d4 Working Solution.
-
Vortex gently and incubate at Room Temperature for 10 mins.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold Acetonitrile (containing 1% Formic Acid) .
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer supernatant to an autosampler vial.
-
Inject onto LC-MS/MS (C18 column).
-
Monitor MRM transitions for derivatized WR-1065 and WR-1065-d4.
-
Workflow Visualization
Figure 2: Optimized sample preparation workflow ensuring thiol stability and matrix correction.
References
-
Korst, A. E., et al. (1997). "Pharmacokinetics of amifostine and its metabolites in patients." European Journal of Cancer.[1] Link
-
Shaw, L. M., et al. (1994). "Metabolic pathways of WR-2721 (ethyol, amifostine) in the BALB/c mouse." Drug Metabolism and Disposition. Link
-
Pendergrass, J. A., et al. (2002). "Determination of WR-1065 and WR-33278 by liquid chromatography with electrochemical detection." Journal of AOAC International. Link
-
Samiei, N., et al. (2015). "Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization." Iranian Journal of Pharmaceutical Research. Link
-
Whitfield, P. D., et al. (2017). "Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress." Concordia University Research Repository. Link
-
BenchChem. (2025).[2] "Comparative Guide to Internal Standards: Deuterated vs. Structural Analogs." BenchChem Technical Guides. Link
Sources
A Senior Application Scientist's Guide to Enhancing Pharmacokinetic Data Reproducibility for WR-1065 Using a Deuterated Internal Standard
Introduction
In the field of radiation protection and chemotherapy, the prodrug amifostine and its active thiol metabolite, WR-1065, represent a critical area of study.[1][2] WR-1065 exerts its cytoprotective effects by scavenging free radicals and is characterized by rapid formation from amifostine and subsequent swift clearance from plasma.[3][4] This transient nature, coupled with the inherent reactivity of its thiol group, presents a significant bioanalytical challenge. Accurate and reproducible quantification of WR-1065 in biological matrices is paramount for establishing reliable pharmacokinetic (PK) profiles, which are essential for optimizing dosing schedules and ensuring patient safety.[1]
This guide provides an in-depth technical comparison of analytical methodologies for WR-1065, making a scientifically-grounded case for the adoption of a deuterated stable isotope-labeled internal standard (SIL-IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond procedural descriptions to explore the causal logic behind experimental design, demonstrating how this approach is not merely a preference but a necessity for generating the robust, reproducible, and regulatory-compliant data required in modern drug development.
Part 1: The Bioanalytical Challenge of WR-1065
The journey of amifostine from administration to its active form is a rapid metabolic conversion catalyzed by alkaline phosphatase, primarily at the cell surface.[5]
Caption: Metabolic activation of Amifostine to WR-1065.
The resulting analyte, WR-1065, is highly polar and susceptible to oxidation, forming disulfides that can complicate analysis.[4] Furthermore, pharmacokinetic studies are inherently variable due to factors ranging from inter-individual physiological differences to unavoidable inconsistencies in sample handling and preparation.[6] Early analytical methods, often relying on High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection after derivatization, provided foundational data but often struggled with sensitivity, selectivity, and the throughput required for large-scale clinical studies.[7][8] These methods are more susceptible to interferences from endogenous matrix components, demanding rigorous and often lengthy sample cleanup procedures.
Part 2: The Cornerstone of Reproducibility: The Internal Standard
In LC-MS based bioanalysis, an internal standard (IS) is co-added to all samples, calibrators, and quality controls to correct for variability during the analytical process.[9][10] The fundamental assumption is that any loss or signal variation experienced by the analyte will be mirrored by the IS. The choice of IS is therefore one of the most critical decisions in method development.
Alternative 1: The Structural Analog IS
A structural analog is a compound that is chemically similar but not identical to the analyte. While cost-effective, this approach is fundamentally flawed. Analogs may have different extraction recoveries, chromatographic retention times, and, most critically, different ionization efficiencies in the mass spectrometer's source.[10][11] They are particularly vulnerable to differential matrix effects, where co-eluting endogenous components in the biological sample (e.g., lipids, salts) suppress or enhance the ionization of the analyte and the IS to different extents, leading to inaccurate results.[6]
The Gold Standard: The Stable Isotope-Labeled (Deuterated) IS
A deuterated internal standard is the analyte molecule in which several hydrogen atoms have been replaced with their stable heavy isotope, deuterium.[12] This results in a molecule with virtually identical chemical and physical properties to the analyte.[9][13]
The Critical Advantages:
-
Identical Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction.[9]
-
Co-elution: It has the same retention time as the analyte, ensuring both are exposed to the same matrix environment at the same instant.[14]
-
Identical Ionization Response: It experiences the exact same degree of ion suppression or enhancement as the analyte.[15]
The mass spectrometer can easily differentiate between the analyte and the deuterated IS due to the mass difference. By calculating the ratio of the analyte peak area to the IS peak area, any variability is effectively normalized, yielding highly precise and accurate data.[11]
Caption: Logical relationship of error correction.
Part 3: Performance Comparison: Deuterated WR-1065 vs. Alternatives
The superiority of a deuterated internal standard is not theoretical; it is demonstrated by key performance metrics during method validation, which are mandated by regulatory bodies like the FDA and EMA.[16]
| Validation Parameter | Method A: HPLC-UV/EC (with Analog IS) | Method B: LC-MS/MS (with Analog IS) | Method C: LC-MS/MS (with Deuterated WR-1065 IS) |
| Typical Precision (%CV) | < 15% | 5 - 15% | < 5% |
| Typical Accuracy (% Bias) | ± 15% | ± 10-15% | ± 5% |
| Selectivity | Moderate; potential for interference | High | Very High |
| Susceptibility to Matrix Effects | N/A (different principle) | High; uncorrected | Very Low; effectively corrected [6][12] |
| Lower Limit of Quantification (LLOQ) | µg/mL range[7][8] | Low ng/mL range | Sub-ng/mL to pg/mL range |
| Sample Preparation | Often complex (derivatization required) | Simplified (e.g., Protein Precipitation) | Simplified (e.g., Protein Precipitation) |
| Data Reproducibility | Moderate | Moderate to Good | Excellent |
This table represents typical performance characteristics synthesized from established principles of bioanalytical science.
As the data illustrates, while any validated method can meet basic regulatory requirements, the use of a deuterated internal standard (Method C) provides a significant leap in data quality, precision, and robustness, which is critical for making confident decisions in a drug development program.
Part 4: Experimental Protocol for a Robust Bioanalytical Method
A trustworthy protocol is a self-validating system. The following workflow is grounded in the FDA and ICH M10 Bioanalytical Method Validation guidelines.[17][16] It is designed to rigorously assess and confirm the reliability of the quantification of WR-1065 in human plasma using deuterated WR-1065 as the internal standard.
Sources
- 1. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Pharmacokinetics of amifostine and its metabolites in the plasma and ascites of a cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. texilajournal.com [texilajournal.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Amifostine Thiol in Accordance with FDA Guidelines, Featuring Amifostine Thiol-d4 as an Internal Standard
This guide provides a comprehensive framework for the validation of a bioanalytical method for Amifostine Thiol (WR-1065), the active metabolite of the cytoprotective agent Amifostine. We will delve into the critical considerations for method development and validation, aligning with the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation (BMV) Guidance.[1] A core focus of this guide is the proposed use of a stable isotope-labeled (SIL) internal standard, Amifostine Thiol-d4, to ensure the highest level of accuracy and precision, a practice strongly recommended by regulatory bodies for mass spectrometric assays.
Amifostine is a prodrug, administered as a phosphorylated compound, which is then dephosphorylated in vivo by alkaline phosphatase to its active, free-thiol form, WR-1065.[2] It is this active moiety that provides cytoprotection against the toxicities associated with chemotherapy and radiotherapy.[3][4] Consequently, the accurate quantification of WR-1065 in biological matrices is paramount for pharmacokinetic and toxicokinetic studies.
However, the bioanalysis of thiol-containing compounds like WR-1065 presents unique challenges. The sulfhydryl group is highly reactive and susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, thereby compromising the accuracy of the measurements.[5][6][7] This guide will address these challenges head-on, proposing a robust methodology that incorporates derivatization to stabilize the analyte and a deuterated internal standard to account for variability during sample processing and analysis.
The Central Role of a Stable Isotope-Labeled Internal Standard
The use of an appropriate internal standard (IS) is a cornerstone of robust quantitative bioanalysis, particularly for LC-MS/MS methods.[8] A SIL internal standard, such as Amifostine Thiol-d4, is the gold standard for such applications.[9] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer.[9] This allows the SIL-IS to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[9][10]
A Comparative Overview of Bioanalytical Methods for Amifostine and its Metabolites
| Analytical Method | Analyte(s) | Matrix | LLOQ | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC-UV with OPA derivatization | Amifostine & WR-1065 | Human Plasma | 0.5 µg/mL | 1-200 µg/mL | < 10% | < 10% | [11] |
| HPLC-MS/MS | Amifostine | Human Saliva | 0.938 mg/L | 0.938-30 mg/L | < 15% | < 15% | [12][13] |
| HPLC with electrochemical detection | Amifostine & WR-1065 | Human Plasma | 0.25 µM (WR-1065) | 0.37-50.37 µM (WR-1065) | ≤ 4.4% (WR-1065) | ≤ 3.8% (WR-1065) | [13] |
| UHPLC-MS/MS with chemical derivatization | WR-1065 | Rat Plasma | 7.4 nM | Not Specified | Not Specified | Not Specified |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific validation parameters and acceptance criteria may vary between studies.
Proposed Bioanalytical Method Validation Workflow for Amifostine Thiol using Amifostine Thiol-d4
The following section outlines a detailed, step-by-step protocol for the validation of a bioanalytical method for Amifostine Thiol in human plasma, in accordance with FDA guidelines. This proposed method incorporates best practices for thiol analysis, including sample stabilization, derivatization, and the use of a deuterated internal standard.
Diagram of the Proposed Bioanalytical Workflow
Caption: Proposed bioanalytical workflow for Amifostine Thiol.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Amifostine Thiol (WR-1065) reference standard
-
Amifostine Thiol-d4 (internal standard)
-
N-Ethylmaleimide (NEM) or other suitable thiol-derivatizing agent
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of Amifostine Thiol and Amifostine Thiol-d4 in an appropriate solvent (e.g., water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Amifostine Thiol stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of Amifostine Thiol-d4 at a suitable concentration.
3. Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of Amifostine Thiol to achieve a concentration range that covers the expected in-study concentrations.
-
Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
4. Sample Preparation Procedure:
- To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Amifostine Thiol-d4 working solution and vortex briefly.
- Add a solution of NEM to stabilize the thiol group. The concentration and volume of NEM should be optimized during method development to ensure complete derivatization.[5]
- Incubate the samples under optimized conditions (time and temperature) to allow the derivatization reaction to complete.
- Add 400 µL of cold acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for injection onto the UHPLC-MS/MS system.
5. UHPLC-MS/MS Conditions (Example):
-
UHPLC System: A high-performance liquid chromatography system capable of high pressures.
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program should be developed to achieve good chromatographic separation of the derivatized analyte and IS from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for the derivatized Amifostine Thiol and Amifostine Thiol-d4 should be determined by infusing the individual compounds into the mass spectrometer.
FDA Bioanalytical Method Validation Parameters
A full validation of the bioanalytical method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] The key validation parameters are summarized below.
Diagram of FDA Bioanalytical Method Validation Parameters
Caption: Key parameters for bioanalytical method validation per FDA guidelines.
Acceptance Criteria for Validation Parameters
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). Mean concentration of stability samples should be within ±15% of nominal concentration. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Assessed using at least six lots of blank matrix. The %CV of the IS-normalized matrix factor should be ≤ 15%. |
Conclusion
The successful validation of a bioanalytical method for Amifostine Thiol (WR-1065) is critical for its clinical development. The inherent instability of the thiol group necessitates a carefully developed analytical method that includes immediate sample stabilization and derivatization. The use of a stable isotope-labeled internal standard, Amifostine Thiol-d4, is paramount to ensure the accuracy and precision of the data by compensating for variability in sample preparation and matrix effects. By adhering to the comprehensive validation parameters set forth by the FDA, researchers can generate reliable and defensible data to support regulatory submissions and advance the understanding of this important cytoprotective agent.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- Shaw, L. M., Bonner, H. S., & Lieberman, R. A. (1996). Pharmacokinetic profile of amifostine. Seminars in oncology, 23(4 Suppl 8), 18–22.
- Brizel, D. M., Wasserman, T. H., Henke, M., Strnad, V., Rudat, V., Monnier, A., ... & Grdina, D. J. (2000). Phase III randomized trial of amifostine as a radioprotector in head and neck cancer. Journal of Clinical Oncology, 18(19), 3339-3345.
- Krijt, J., & Cikrt, M. (1994). Derivatization of thiol-containing compounds with N-ethylmaleimide and high-performance liquid chromatography. Journal of chromatography.
- Chwatko, G., & Bald, E. (2009). HPLC for the determination of thiols in biological samples. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-13.
- Lame, M. W., Jones, A. D., Wilson, D. W., & Segall, H. J. (1994). High performance liquid chromatography/ionspray mass spectrometry of N-ethylmaleimide and acrylic acid ester derivatives for bioanalysis of thiol compounds. Rapid communications in mass spectrometry, 8(10), 854–857.
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 22, 2026, from [Link]
- Rabel, S. R., & Stobaugh, J. F. (1993). Precolumn derivatization of biogenic amines and amino acids with naphthalene-2,3-dicarboxaldehyde and spectrophotometric, spectrofluorometric and chemiluminometric detection in high-performance liquid chromatography. Journal of chromatography.
- Mandal, T. K., & Womack, I. (1999). HPLC Analysis of amifostine.
- Zhang, Y., Zhang, L., & Li, Y. (2012). Determination of amifostine in human saliva by HPLC-MS/MS. Chinese Journal of New Drugs, 21(1), 93-96.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.
- Korst, A. E., Eeltink, C. M., Vermorken, J. B., & van der Vijgh, W. J. (1997). High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma. Journal of chromatography.
- Johnson, J. M., Grieshaber, N. W., & Reed, G. F. (2018). Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1083, 133–139.
- Heinig, K., & Wirz, T. (2009). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
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Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Retrieved February 22, 2026, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 22, 2026, from [Link]
-
USP-NF. (n.d.). Amifostine. Retrieved February 22, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 22, 2026, from [Link]
- Zhang, Y., Zhang, L., & Li, Y. (2012). Determination of amifostine in human saliva by HPLC-MS/MS. Chinese Journal of New Drugs, 21(1), 93-96.
- Sarna, S., & Sodhi, C. P. (1997). High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma. Journal of chromatography.
-
Frontiers. (2025, December 18). Grand challenges in bioanalytical chemistry. Retrieved February 22, 2026, from [Link]
- Brizel, D. M., Wasserman, T. H., Henke, M., Strnad, V., Rudat, V., Monnier, A., ... & Grdina, D. J. (2000). Phase III randomized trial of amifostine as a radioprotector in head and neck cancer. Journal of Clinical Oncology, 18(19), 3339-3345.
- Shaw, L. M., Bonner, H. S., & Lieberman, R. A. (1996). Pharmacokinetic profile of amifostine. Seminars in oncology, 23(4 Suppl 8), 18–22.
- Kemp, G., Rose, P., Lurain, J., Berman, M., Manetta, A., Roullet, B., ... & McGuire, W. (1996). Amifostine pretreatment for protection against cyclophosphamide-induced and cisplatin-induced toxicities: results of a randomized control trial in patients with advanced ovarian cancer. Journal of Clinical Oncology, 14(7), 2101-2112.
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Safety Operating Guide
Operational Safety & Handling Protocol: Amifostine Thiol Dihydrochloride-d4
Executive Summary & Risk Context
Amifostine Thiol Dihydrochloride-d4 (WR-1065-d4) is not merely a toxic reagent; it is a high-value, isotopically labeled internal standard critical for quantitative Mass Spectrometry (LC-MS/MS).
Handling this compound presents a Dual-Risk Scenario :
-
Personnel Risk: The compound is a potent free thiol and dihydrochloride salt . It poses significant risks of serious eye damage (Category 1), oral toxicity, and respiratory irritation. It also carries a characteristic "stench" profile typical of mercaptans.
-
Data Integrity Risk: The "d4" label renders this compound expensive and sensitive. Improper handling (e.g., exposure to moisture or oxygen) leads to rapid oxidation into the disulfide (WR-33278) or potential H-D exchange, invalidating your calibration curves and quantification data.
This guide synthesizes strict safety compliance with "best-practice" analytical chemistry techniques to protect both the scientist and the science.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. This compound is a severe eye irritant and a respiratory sensitizer.[1][2]
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | CRITICAL: Safety glasses are insufficient. The dihydrochloride salt form is corrosive to mucous membranes. Dust ingress into the eye can cause irreversible damage [1]. |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil outer) | Thiols permeate standard latex rapidly. Double gloving provides a "breakthrough" buffer. Change outer gloves immediately upon contamination. |
| Respiratory | Certified Fume Hood | MANDATORY: Do not handle on an open bench. The thiol odor is detectable at ppb levels; containment prevents lab-wide contamination and inhalation toxicity [2]. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Prevents migration of thiol odors onto street clothes and skin contact with hygroscopic dust. |
Operational Workflow: From Storage to Solution[1]
This protocol is designed to prevent oxidation (conversion to disulfide) and hydration (degradation of the salt).
Phase A: Retrieval & Equilibration (The "Cold Chain" Break)
-
Storage Condition: -20°C (Desiccated).
-
Step 1: Remove the vial from the freezer but DO NOT OPEN IT .
-
Step 2: Place the sealed vial into a desiccator cabinet at room temperature for at least 30 minutes .
Phase B: Weighing & Aliquoting
-
Step 1: Use an anti-static gun on the vial and spatula. The dihydrochloride salt is often static-prone and "fly-away."
-
Step 2: Weigh rapidly into amber V-vials (minimizes headspace).
-
Step 3: Flush the stock vial with Argon or Nitrogen before re-sealing.
-
Scientific Logic:[3] Oxygen is the enemy. Free thiols (R-SH) oxidize to disulfides (R-S-S-R) in the presence of atmospheric oxygen. This reaction is accelerated in solution but occurs slowly in solid state if moisture is present [4].
-
Phase C: Solubilization (The "d4" Integrity Step)
-
Solvent: Use Degassed buffers or solvents (sparged with Helium or Nitrogen for 10 mins).
-
Temperature: Keep solutions on ice (4°C) if not using immediately.
-
pH Control: Maintain pH < 7.0 during preparation.
Visualizing the Safety & Integrity Workflow
The following diagram illustrates the critical control points (CCPs) where safety and chemical stability intersect.
Figure 1: Critical Control Points for handling this compound. Note the emphasis on moisture control (Equilibration) and oxygen exclusion (Solubilization).
Emergency Response & Disposal
Spills (Solid or Liquid)[1][9]
-
Evacuate the immediate area if the smell is overwhelming.
-
Quench: Cover the spill with a 10% Sodium Hypochlorite (Bleach) solution.
-
Clean: Allow to sit for 10-15 minutes, then absorb with paper towels. Dispose of as hazardous chemical waste.[7]
Waste Disposal[1][6][7][8][9][13][14][15]
-
Never pour thiol solutions down the drain.
-
Deactivation: Add waste solutions to a "Quench Jar" containing dilute bleach in the fume hood. Let stand overnight before transferring to the central chemical waste container [6].
-
Labeling: Clearly label waste tags with "Thiol/Mercaptan - Stench" to alert waste management personnel.
References
-
LGC Standards. (2024). Safety Data Sheet: Amifostine Thiol Dihydrochloride. Retrieved from
-
National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7]
-
Cayman Chemical. (2025).[3] Product Information: Amifostine thiol (hydrochloride).[3][4][5] Retrieved from [3]
-
University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from
-
Grdina, D. J., et al. (2000). "Amifostine: Mechanisms of action underlying cytoprotection and chemoprevention."[9] Drug Metabolism and Drug Interactions, 16(4), 237-279.
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
